AZD2858
Description
Properties
IUPAC Name |
3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-pyridin-3-ylpyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N7O3S/c1-27-9-11-28(12-10-27)32(30,31)17-6-4-15(5-7-17)18-14-24-20(22)19(26-18)21(29)25-16-3-2-8-23-13-16/h2-8,13-14H,9-12H2,1H3,(H2,22,24)(H,25,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHCSBLWRGCOVPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C3=CN=C(C(=N3)C(=O)NC4=CN=CC=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N7O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486424-20-8 | |
| Record name | 3-amino-6-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]-N-(3-pyridyl)pyrazine-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of AZD2858
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the molecular mechanisms of AZD2858, a potent and selective small molecule inhibitor. It details its primary and secondary modes of action, supported by quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways.
Core Mechanism of Action: Selective GSK-3 Inhibition
This compound functions primarily as a potent, ATP-competitive inhibitor of Glycogen Synthase Kinase-3 (GSK-3), a serine/threonine kinase that exists in two highly homologous isoforms, GSK-3α and GSK-3β.[1] GSK-3 is a critical regulatory node in numerous cellular processes, most notably the canonical Wnt/β-catenin signaling pathway.[1][2][3]
Potency and In Vitro Activity
This compound demonstrates high potency against both GSK-3 isoforms and effectively inhibits the downstream phosphorylation of substrates like the tau protein.[4]
| Parameter | Target | Value | Assay Type |
| IC₅₀ | GSK-3α | 0.9 nM | Biochemical Assay |
| IC₅₀ | GSK-3β | 5 nM | Biochemical Assay |
| IC₅₀ | GSK-3 (unspecified) | 68 nM | Biochemical Assay[4] |
| Kᵢ | GSK-3β | 4.9 nM | Biochemical Assay[5] |
| IC₅₀ | Tau Phosphorylation (S396) | 76 nM | Cell-based Assay[4] |
The Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, GSK-3β is a key component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. By inhibiting GSK-3, this compound prevents this phosphorylation event. This allows β-catenin to stabilize, accumulate in the cytoplasm, and translocate to the nucleus, where it activates the transcription of Wnt target genes involved in cell proliferation and differentiation.[1][2][3]
References
- 1. Targeting GSK3 and Associated Signaling Pathways Involved in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Probe AZ2858 | Chemical Probes Portal [chemicalprobes.org]
AZD2858: A Technical Guide to its Application in Bone Regeneration Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2858, a potent and orally active inhibitor of glycogen synthase kinase 3 (GSK-3), has emerged as a significant subject of investigation in the field of bone regeneration. Preclinical studies have demonstrated its profound effects on bone formation and fracture healing, primarily through the activation of the canonical Wnt/β-catenin signaling pathway. This technical guide provides a comprehensive overview of the core research surrounding this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms and experimental designs. The information compiled herein is intended to serve as a foundational resource for researchers and professionals in drug development exploring the therapeutic potential of GSK-3 inhibition for skeletal diseases and injuries.
Core Mechanism of Action: Wnt/β-catenin Signaling
This compound functions as a global agonist for the Wnt/β-catenin pathway by inhibiting GSK-3β.[1] In the absence of Wnt signaling, GSK-3β phosphorylates β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. By inhibiting GSK-3β, this compound prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus.[2][3] Once in the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes crucial for osteoblast differentiation and bone formation.[3] This mechanism effectively drives mesenchymal stem cells towards an osteoblastic lineage, promoting bone repair.[1][4] Treatment of human osteoblast cells with this compound has been shown to increase β-catenin levels.[2][5]
Quantitative Data from Preclinical Studies
The effects of this compound on bone regeneration have been quantified in several key preclinical studies. The following tables summarize the significant findings from rat models of fracture healing and studies on bone mass.
Table 1: Effects of this compound on Fracture Healing in Rats
| Parameter | 2 Weeks Post-Fracture (% Increase vs. Vehicle) | 3 Weeks Post-Fracture (% Increase vs. Vehicle) | Citation |
| Callus Bone Mineral Density | 28% | 38% | [1][4] |
| Callus Bone Mineral Content | 81% | 93% | [1][4] |
| Femoral Strength | Increased | Increased | [1][4] |
Table 2: Effects of this compound on Bone Mass in Rats (2-week treatment)
| Parameter | This compound (20 mg/kg) vs. Control (% Increase) | Citation |
| Trabecular Bone Mineral Content | 172% | [2][5] |
| Cortical Bone Mineral Content | 11% | [2][5] |
| Vertebral Compression Strength | 370% | [2][5] |
| Femoral Diaphyseal Strength | 115% | [2][5] |
Table 3: Effects of this compound on Serum Bone Turnover Markers in Rats
| Biomarker | Effect | Citation |
| Osteocalcin (Formation Marker) | 146% of control | [2] |
| CTX (Resorption Marker) | 189% of control | [2] |
| P1NP (Formation Marker) | Statistically significant increase from day 3 | [6][7] |
| TRAcP-5b (Resorption Marker) | Statistically significant decrease from day 3 | [6][7] |
Experimental Protocols
The following sections detail the methodologies employed in key preclinical studies of this compound.
Rat Femoral Fracture Healing Model
-
Animal Model: Young male Sprague-Dawley rats.[4]
-
Fracture Induction: A mid-diaphyseal, transverse fracture of the femur was created after the insertion of a femoral nail to provide some stabilization.[4]
-
Treatment Groups:
-
Duration: Treatment was administered for up to 3 weeks.[4]
-
Analytical Methods:
-
Histology: Performed at 4 days, 1, 2, and 3 weeks post-fracture to assess callus composition and the mode of healing.[1][4]
-
Radiography (X-ray): Conducted at 2 and 3 weeks to visualize fracture healing.[4]
-
Peripheral Quantitative Computed Tomography (pQCT): Used at 2 and 3 weeks to measure bone mineral density and content of the callus.[4]
-
Biomechanical Testing: Four-point bending tests were performed on the fractured femora at 2 and 3 weeks to determine bone strength.[4]
-
Rat Bone Mass Study
-
Animal Model: Female Sprague-Dawley rats.[8]
-
Treatment Groups:
-
Analytical Methods:
-
pQCT/µCT: To assess trabecular and cortical bone mineral content and density.[2][7]
-
Biomechanical Testing: Vertebral compression tests and three-point bending tests of the femora to determine bone strength.[2][5]
-
Histomorphometry: To analyze bone formation indices.[2]
-
Serum Biomarker Analysis: Measurement of serum levels of osteocalcin and C-terminal telopeptide of type I collagen (CTX) to assess bone formation and resorption rates, respectively.[2]
-
Key Findings and Implications
The research on this compound has consistently demonstrated its potent anabolic effect on bone. A remarkable finding is that in a rat fracture model, this compound promoted rapid healing with a bony callus that formed without the typical intermediate cartilaginous stage, suggesting a direct stimulation of intramembranous ossification.[1][4] This suggests that this compound drives mesenchymal cells directly into the osteoblastic pathway.[4][9]
The significant increases in bone mineral density, bone mineral content, and biomechanical strength in both fracture and non-fracture models underscore the potential of this compound as a therapeutic agent for conditions characterized by low bone mass or impaired fracture healing.[2][5] The observed changes in bone turnover markers, with a notable increase in formation markers and a decrease in resorption markers, further support the uncoupling of bone formation and resorption, favoring an overall anabolic state.[7]
Future Directions and Considerations
While the preclinical data for this compound in bone regeneration is compelling, several considerations for future research and development remain. The systemic administration of a Wnt signaling agonist raises potential concerns about off-target effects, given the pathway's broad involvement in various biological processes.[5] Although preclinical toxicology studies have noted the robust increase in bone formation, other potential long-term effects need thorough investigation.[10]
Future research could focus on targeted delivery systems to localize the effects of this compound to the site of injury or bone loss, thereby minimizing systemic exposure.[9] Further studies in larger animal models and eventually, well-controlled clinical trials are necessary to validate these promising preclinical findings and to evaluate the safety and efficacy of this compound in humans. Despite these considerations, this compound and other GSK-3 inhibitors represent a promising new frontier in anabolic therapies for bone regeneration.
References
- 1. Inhibiting GSK3β enhances fracture healing without formation of endochondral bone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glycogen Synthase Kinase-3 Beta (GSK3β) as a Potential Drug Target in Regulating Osteoclastogenesis: An Updated Review on Current Evidence [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
AZD2858: A Technical Guide on its Efficacy in Modulating Tau Phosphorylation
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent, orally active, and selective inhibitor of Glycogen Synthace Kinase-3 (GSK-3), with inhibitory concentrations in the nanomolar range for both GSK-3α and GSK-3β isoforms.[1][2] GSK-3β is a critical kinase implicated in the hyperphosphorylation of the microtubule-associated protein tau, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. This document provides a comprehensive technical overview of the effects of this compound on tau phosphorylation, summarizing key quantitative data and detailing relevant experimental methodologies. While showing promise in preclinical studies by demonstrating dose-dependent inhibition of tau hyper-phosphorylation in the rodent hippocampus, the clinical development of this compound was discontinued due to observations of toxicity, specifically a rapid and robust increase in bone formation.[3]
Core Mechanism of Action: GSK-3 Inhibition
This compound functions as an ATP-competitive inhibitor of GSK-3.[3] By binding to the ATP-binding pocket of GSK-3, this compound prevents the transfer of a phosphate group from ATP to the serine and threonine residues on its substrates, including the tau protein. The inhibition of GSK-3β by this compound leads to a reduction in the phosphorylation of tau at specific sites, such as Serine 396 (S396), which are associated with the pathological hyperphosphorylation observed in tauopathies.[4]
Quantitative Data Summary
The following table summarizes the key in vitro inhibitory concentrations (IC50) of this compound against GSK-3 isoforms and its effect on tau phosphorylation.
| Target | Assay Type | IC50 Value | Reference |
| GSK-3α | Biochemical Assay | 0.9 nM | [1][2] |
| GSK-3β | Biochemical Assay | 5 nM | [1][2] |
| GSK-3β dependent phosphorylation | Cellular Assay | 68 nM | [4][5] |
| Tau Phosphorylation | In vitro Assay | 76 nM | [1] |
Signaling Pathway
The signaling cascade leading to tau phosphorylation and the intervention point of this compound is depicted below. In pathological conditions, the hyperactivity of GSK-3β leads to the hyperphosphorylation of tau, causing it to detach from microtubules and form neurofibrillary tangles. This compound directly inhibits GSK-3β, thereby blocking this pathological cascade.
Experimental Protocols
In Vitro GSK-3β Kinase Assay
This protocol outlines a typical biochemical assay to determine the in vitro potency of this compound against GSK-3β.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a pre-phosphorylated peptide)
-
ATP (Adenosine triphosphate)
-
This compound (at various concentrations)
-
Kinase assay buffer (e.g., containing MgCl2, DTT, and a buffering agent like HEPES)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO and then dilute further in kinase assay buffer.
-
In a 384-well plate, add the GSK-3β enzyme, the substrate peptide, and the diluted this compound or vehicle control (DMSO).
-
Initiate the kinase reaction by adding a solution of ATP in kinase assay buffer.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent such as the ADP-Glo™ system, which measures luminescence proportional to the ADP concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation.
Cellular Tau Phosphorylation Assay (Okadaic Acid-Induced)
This protocol describes a cell-based assay to evaluate the effect of this compound on tau phosphorylation in a cellular context. Okadaic acid, a phosphatase inhibitor, is used to induce hyperphosphorylation of tau.
Cell Line:
-
Human neuroblastoma cell line (e.g., SH-SY5Y) or HEK293 cells stably expressing a tau isoform.
Materials:
-
Cell culture medium and supplements
-
This compound (at various concentrations)
-
Okadaic Acid (OA)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-tau (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404), anti-total-tau, and anti-β-actin (loading control)
-
Secondary antibodies (HRP-conjugated)
-
Western blot reagents and equipment
Procedure:
-
Seed cells in multi-well plates and allow them to adhere and grow to a suitable confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified time (e.g., 1-2 hours).
-
Induce tau hyperphosphorylation by adding a final concentration of Okadaic Acid (e.g., 100 nM) to the cell culture medium and incubate for a further period (e.g., 3-6 hours).
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phosphorylated tau, total tau, and a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the levels of phosphorylated tau to total tau and the loading control.
Conclusion
This compound is a potent inhibitor of GSK-3 that has demonstrated efficacy in reducing tau phosphorylation in preclinical models. Its mechanism of action is well-defined, and its in vitro potency has been quantified. However, the clinical development of this compound was halted due to safety concerns. The information presented in this technical guide provides a detailed overview of the preclinical assessment of this compound's effect on tau phosphorylation, which may be valuable for researchers in the field of neurodegenerative disease and drug development. The detailed protocols and signaling pathway diagrams offer a framework for understanding and potentially investigating similar GSK-3 inhibitors for the treatment of tauopathies.
References
The Role of AZD2858 in Glioma Cell Apoptosis: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis of the function of AZD2858 in inducing cell death in glioma cells, intended for researchers, scientists, and professionals in drug development. The document synthesizes current research findings, focusing on the molecular mechanisms, quantitative effects, and experimental methodologies related to this compound's anti-glioma activity.
Core Mechanism: Mitotic Catastrophe, Not Direct Apoptosis
Recent studies have elucidated that the primary mechanism by which this compound, a potent and selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, induces cell death in glioma is not through direct activation of apoptotic pathways, but rather by triggering mitotic catastrophe.[1][2] This process is initiated by the disruption of centrosome function, leading to failed mitosis and subsequent cell death.[1][2]
This compound demonstrates single-agent cytotoxicity in both established and patient-derived glioma cell lines, with IC50 values in the low micromolar range.[1][3] The cytotoxic effects are characterized by centrosome disruption, mitotic failure, and S-phase arrest in the cell cycle.[1][3]
Quantitative Analysis of this compound's Effects on Glioma Cells
The following tables summarize the key quantitative data from preclinical studies of this compound in various glioma cell lines.
Table 1: Cytotoxicity of this compound in Glioma Cell Lines
| Cell Line | Type | IC50 (µM) |
| U251 | Established | ~1.0 |
| U87 | Established | ~6.5 |
| GBM1 | Patient-Derived | ~1.0 |
| GBM4 | Patient-Derived | ~2.5 |
Data extracted from Brüning-Richardson et al., 2021.[1]
Table 2: Effects of this compound on Mitosis in Glioma Cells
| Cell Line | Treatment | Observation |
| GBM4 | 500 nM this compound | Prolonged mitosis |
| U251, U87, GBM4 | 1 µM this compound | Increased number of cells with abnormal mitotic spindles |
| U251, U87, GBM4 | 1 µM this compound | Increased number of cells with >2 centrosomes |
| GBM4 | 500 nM this compound | Increased cell death during mitosis |
Data extracted from Brüning-Richardson et al., 2021.[1]
Signaling Pathway and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathway of this compound in glioma cells and a typical experimental workflow for its investigation.
References
- 1. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pure.hud.ac.uk [pure.hud.ac.uk]
- 3. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models. | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for AZD2858 in Human Mesenchymal Stem Cell Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing AZD2858, a selective Glycogen Synthase Kinase 3 (GSK-3) inhibitor, in studies involving human mesenchymal stem cells (hMSCs). The protocols outlined below are intended to serve as a starting point for investigating the effects of this compound on hMSC proliferation, differentiation, and signaling pathways.
Introduction
This compound is a potent and selective inhibitor of GSK-3, a key negative regulator in the canonical Wnt/β-catenin signaling pathway. By inhibiting GSK-3, this compound prevents the phosphorylation and subsequent degradation of β-catenin. This leads to the accumulation and nuclear translocation of β-catenin, where it acts as a transcriptional coactivator, promoting the expression of genes involved in osteogenesis.[1][2][3] These characteristics make this compound a valuable tool for research in bone regeneration and tissue engineering.
Data Presentation: In Vitro Effects of GSK-3 Inhibition on hMSCs
The following tables summarize quantitative data from studies on GSK-3 inhibitors, providing a reference for expected outcomes when treating hMSCs with this compound. It is recommended to perform dose-response studies to determine the optimal concentration of this compound for specific hMSC lines and experimental conditions.
Table 1: Effect of GSK-3 Inhibitors on hMSC Proliferation
| Compound | Concentration | Cell Type | Duration | Effect on Proliferation |
| 1-Azakenpaullone | 0.3 µM, 3 µM | hMSCs | 3 days | No significant effect |
| 1-Azakenpaullone | 30 µM | hMSCs | 3 days | Decreased proliferation |
| BIO | 0.5 µM | hMADS cells | 5 days | 40-50% inhibition |
hMADS (human multipotent adipose-derived stem) cells are a type of mesenchymal stem cell.
Table 2: Concentration of GSK-3 Inhibitors Used for Osteogenic Differentiation
| Compound | Concentration | Cell Type | Outcome |
| This compound | 1 µM | Human osteoblast cells | Increased β-catenin levels |
| 1-Azakenpaullone | 3 µM | hMSCs | Enhanced osteoblastic differentiation and mineralization |
| AR-A014418 | 10 µM (in vivo) | hASCs | Increased bone-like tissue formation |
hASCs (human adipose-derived stem cells) are a type of mesenchymal stem cell.
Signaling Pathway
The canonical Wnt/β-catenin signaling pathway is crucial for osteogenic differentiation of hMSCs. This compound, as a GSK-3 inhibitor, plays a key role in the activation of this pathway.
Experimental Workflow
A typical workflow for assessing the effect of this compound on hMSC osteogenic differentiation involves cell culture, treatment, and subsequent analysis of differentiation markers.
Experimental Protocols
hMSC Culture and Treatment with this compound
Materials:
-
Human Mesenchymal Stem Cells (hMSCs)
-
MSC Expansion Medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Osteogenic Differentiation Medium (Expansion medium supplemented with 100 nM dexamethasone, 10 mM β-glycerophosphate, and 50 µM ascorbate-2-phosphate)
-
This compound (stock solution in DMSO)
-
Tissue culture plates/flasks
Protocol:
-
Culture hMSCs in MSC Expansion Medium at 37°C in a humidified atmosphere with 5% CO₂.
-
Passage cells upon reaching 80-90% confluency.
-
For experiments, seed hMSCs at a density of 5 x 10³ to 1 x 10⁴ cells/cm².
-
Once cells are attached and have reached the desired confluency (typically 70-80%), replace the expansion medium with Osteogenic Differentiation Medium.
-
Prepare different concentrations of this compound in the Osteogenic Differentiation Medium. A suggested starting range is 0.1 µM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Treat the cells with the prepared media.
-
Change the medium every 2-3 days with fresh medium containing the respective treatments.
-
Incubate for the desired period (e.g., 7-14 days for early markers, 14-28 days for late markers).
Cell Viability Assay (MTS/CCK-8)
Materials:
-
MTS or CCK-8 reagent
-
96-well plates
-
Plate reader
Protocol:
-
Seed hMSCs in a 96-well plate and treat with varying concentrations of this compound as described above.
-
At the desired time points, add the MTS or CCK-8 reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C.
-
Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 450 nm for CCK-8) using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle control.
Alkaline Phosphatase (ALP) Staining
Materials:
-
BCIP/NBT substrate solution
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
Protocol:
-
After the desired treatment period (e.g., 7-14 days), remove the culture medium and wash the cells with PBS.
-
Fix the cells with fixation solution for 10-15 minutes at room temperature.
-
Wash the cells twice with wash buffer.
-
Add the BCIP/NBT substrate solution to the cells and incubate in the dark at room temperature until a blue/purple color develops (typically 15-60 minutes).
-
Stop the reaction by washing the cells with distilled water.
-
Visualize and capture images using a microscope.
Alizarin Red S Staining for Mineralization
Materials:
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Fixation solution (e.g., 4% paraformaldehyde or 70% ethanol)
-
Distilled water
Protocol:
-
Following 14-28 days of differentiation, remove the culture medium and wash the cells with PBS.
-
Fix the cells with the fixation solution for 15-30 minutes at room temperature.
-
Wash the cells thoroughly with distilled water to remove the fixative.
-
Add the Alizarin Red S solution to cover the cell monolayer and incubate for 20-45 minutes at room temperature.
-
Gently aspirate the staining solution and wash the cells 3-5 times with distilled water to remove excess stain.
-
Observe the red-orange calcium deposits under a microscope.
Disclaimer: These protocols provide a general framework. Researchers should optimize conditions based on their specific cell lines and experimental goals. Always adhere to laboratory safety guidelines.
References
- 1. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for AZD2858 in an In Vivo Rat Fracture Healing Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of AZD2858 in a rat model of fracture healing. The information is intended to guide researchers in designing and executing experiments to evaluate the efficacy of this compound as a potential therapeutic agent for bone repair.
Introduction
This compound is a potent and orally bioavailable inhibitor of glycogen synthase kinase 3β (GSK3β).[1] GSK3β is a key negative regulator of the canonical Wnt/β-catenin signaling pathway, which plays a crucial role in bone formation and regeneration.[1][2] By inhibiting GSK3β, this compound prevents the degradation of β-catenin, allowing its accumulation and translocation to the nucleus, where it activates gene transcription leading to osteoblast differentiation and bone formation.[2] In a rat femoral fracture model, treatment with this compound has been shown to accelerate fracture healing through intramembranous ossification, bypassing the typical endochondral ossification process.[1][3] This results in a more rapid increase in bone mineral density, bone mineral content, and biomechanical strength of the healing fracture.[1][3]
Mechanism of Action: Wnt/β-catenin Signaling Pathway
This compound's therapeutic effect is mediated through its influence on the Wnt/β-catenin signaling pathway. The diagram below illustrates the central role of GSK3β and the effect of its inhibition by this compound.
References
Application Notes and Protocols for AZD2858 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with oral bioavailability demonstrated in animal models.[1][2] As a central regulator in numerous cellular processes, GSK-3 inhibition by this compound has shown significant therapeutic potential, particularly in promoting bone formation and accelerating fracture healing.[1][2][3] These effects are primarily mediated through the activation of the canonical Wnt/β-catenin signaling pathway.[1] This document provides detailed application notes and protocols for the oral administration of this compound in rat models, based on findings from key preclinical studies.
Data Presentation
The following tables summarize the quantitative data from animal studies investigating the effects of orally administered this compound.
Table 1: Summary of this compound Oral Administration Parameters in Rats
| Parameter | Value | Animal Model | Study Focus | Reference |
| Dosage | 20 mg/kg (30 µmol/kg) | Sprague-Dawley Rats | Bone Mass Increase | [1][4] |
| once daily | ||||
| Dosage | 20 mg/kg (30 µmol/kg) | Rats | Fracture Healing | [2][3] |
| once daily | ||||
| Administration Route | Oral (gavage) | Rats | Bone Mass & Fracture Healing | [1][2] |
| Treatment Duration | 2 weeks | Rats | Bone Mass Increase | [1][4] |
| Up to 3 weeks | Rats | Fracture Healing | [2][3] | |
| Vehicle | Not explicitly stated, but Milli-Q water is a likely vehicle based on similar in vivo studies. Control groups received vehicle only. | Rats | Bone Mass & Fracture Healing | [2][3] |
Table 2: Effects of Oral this compound on Bone Parameters in Rats (20 mg/kg/day for 2 weeks)
| Parameter | % of Control | p-value | Reference |
| Total Trabecular Bone Mineral Content (BMC) | 172% | <0.001 | [1][4] |
| Total Cortical BMC | 111% | <0.001 | [1][4] |
| Vertebral Compression Strength (Load at failure) | 370% | <0.001 | [1][4] |
| Femoral Diaphyseal Strength (Load at failure) | 115% | <0.01 | [1][4] |
| Serum Osteocalcin (Bone Formation Marker) | 146% | <0.001 | [1][4] |
| Serum CTX (Bone Resorption Marker) | 189% | <0.001 | [1][4] |
Table 3: Effects of Oral this compound on Fracture Healing in Rats (20 mg/kg/day)
| Parameter | Observation at 2 weeks | Observation at 3 weeks | Reference |
| Callus Mineral Density | 28% increase | 38% increase | [2][3] |
| Callus Mineral Content | 81% increase | 93% increase | [2][3] |
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration
This protocol describes the preparation of a dosing solution of this compound for oral gavage in rats.
Materials:
-
This compound powder
-
Milli-Q water (or other appropriate vehicle)
-
Balance (accurate to 0.1 mg)
-
Spatula
-
Conical tube (e.g., 15 mL or 50 mL)
-
Vortex mixer
-
Pipettes and sterile tips
Procedure:
-
Calculate the required amount of this compound: Based on the desired dose (e.g., 20 mg/kg) and the number and weight of the animals, calculate the total amount of this compound needed.
-
Weigh the this compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.
-
Prepare the vehicle: Measure the required volume of Milli-Q water. The final volume should be calculated to ensure the desired dosing volume per animal (e.g., 5 mL/kg).
-
Dissolve/suspend this compound: Add the weighed this compound powder to the conical tube containing the Milli-Q water.
-
Mix thoroughly: Vortex the solution/suspension until the this compound is fully dissolved or homogeneously suspended. Visually inspect for any undissolved particles.
-
Storage: Prepare the dosing solution fresh daily. If short-term storage is necessary, store at 4°C and protect from light. Before administration, bring the solution to room temperature and vortex again to ensure homogeneity.
Protocol 2: Oral Administration of this compound to Rats via Gavage
This protocol outlines the procedure for administering this compound to rats using oral gavage. It is crucial that this procedure is performed by trained personnel to minimize stress and potential injury to the animals.
Materials:
-
Prepared this compound dosing solution
-
Control vehicle (Milli-Q water)
-
Syringes (1 mL or 3 mL)
-
Stainless steel, curved gavage needles (16-18 gauge for adult rats)
-
Animal scale
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh each rat accurately on the day of dosing to calculate the precise volume of the this compound solution to be administered.
-
Allow the animals to acclimate to the procedure room to minimize stress.
-
-
Dosing Volume Calculation:
-
Calculate the volume of the dosing solution for each animal based on its body weight and the desired dosage (e.g., for a 20 mg/kg dose and a 4 mg/mL solution, a 250g rat would receive 1.25 mL).
-
-
Gavage Procedure:
-
Gently but firmly restrain the rat. One common method is to hold the animal with your non-dominant hand, securing the head and neck to prevent movement.
-
Attach the gavage needle to the syringe filled with the calculated dose of this compound solution.
-
Gently insert the tip of the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly without resistance. If resistance is met, withdraw the needle and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.
-
Once the needle is correctly positioned in the esophagus, slowly administer the solution.
-
After administration, gently withdraw the needle in a single, smooth motion.
-
-
Post-administration Monitoring:
-
Return the animal to its cage and monitor for any immediate signs of distress, such as labored breathing or choking.
-
Continue to monitor the animals daily for any adverse effects throughout the study period.
-
-
Control Group:
-
For the control group, administer an equivalent volume of the vehicle (Milli-Q water) using the same gavage procedure.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound inhibits GSK-3β, activating Wnt/β-catenin signaling.
Experimental Workflow
Caption: Workflow for in vivo studies of this compound in rat models.
References
- 1. researchgate.net [researchgate.net]
- 2. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for β-catenin Accumulation Assay with AZD2858
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Wnt/β-catenin signaling pathway is a crucial regulator of embryonic development and adult tissue homeostasis. Its dysregulation is implicated in various diseases, including cancer. A key event in the canonical Wnt pathway is the accumulation of β-catenin in the cytoplasm, followed by its translocation to the nucleus where it activates target gene transcription. In the absence of a Wnt signal, β-catenin is targeted for proteasomal degradation by a "destruction complex" that includes Glycogen Synthase Kinase 3 (GSK-3). AZD2858 is a potent and selective inhibitor of GSK-3, which leads to the stabilization and accumulation of β-catenin, thereby activating the Wnt signaling cascade. These application notes provide a detailed protocol for assessing the effect of this compound on β-catenin accumulation in a cell-based assay.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Wnt/β-catenin signaling pathway and the mechanism of action of this compound.
Caption: Wnt/β-catenin pathway and this compound mechanism.
Experimental Workflow
The following diagram outlines the general workflow for the β-catenin accumulation assay using this compound.
Application Notes and Protocols for AZD2858 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2858 is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), a key enzyme implicated in a multitude of cellular processes, including the Wnt/β-catenin signaling pathway.[1][2] Dysregulation of GSK-3 activity is associated with various pathologies, including cancer and neurodegenerative diseases. Three-dimensional (3D) cell culture models, such as spheroids, more accurately mimic the in vivo microenvironment compared to traditional 2D monolayers, making them invaluable tools for preclinical drug evaluation.[1][3] These models recapitulate cell-cell and cell-matrix interactions, as well as nutrient and oxygen gradients, which can significantly influence drug response.
These application notes provide a comprehensive guide for utilizing this compound in 3D cell culture models. The protocols outlined below are designed for researchers investigating the therapeutic potential of GSK-3 inhibition in physiologically relevant in vitro systems.
Mechanism of Action: GSK-3 Inhibition and Wnt/β-catenin Signaling
This compound exerts its effects primarily through the inhibition of GSK-3α and GSK-3β.[3] In the canonical Wnt signaling pathway, GSK-3 is a critical component of a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation. Inhibition of GSK-3 by this compound prevents the phosphorylation of β-catenin, leading to its stabilization and accumulation in the cytoplasm.[1][2] Subsequently, β-catenin translocates to the nucleus, where it complexes with TCF/LEF transcription factors to activate the transcription of Wnt target genes involved in proliferation, differentiation, and cell fate.
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Quantitative Data Summary
The following tables summarize key in vitro data for this compound from 2D cell culture studies. This information can serve as a valuable reference for designing and interpreting experiments in 3D models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ (GSK-3β) | 68 nM | Enzyme Assay | [2] |
| IC₅₀ (GSK-3α) | 0.9 nM | Enzyme Assay | |
| IC₅₀ (GSK-3β) | 5 nM | Enzyme Assay | [3] |
| IC₅₀ (Cytotoxicity) | Low µM range | U251, U87, GBM1, GBM4 (Glioma) |
Table 2: Observed In Vitro Effects of this compound in 2D Culture
| Effect | Concentration | Treatment Duration | Cell Type | Result | Reference |
| β-catenin stabilization | 1 µM | 12 hours | Human osteoblast-like cells | 3-fold increase in β-catenin levels | [2] |
| Osteogenic differentiation | Not specified | Not specified | Human adipose-derived stem cells | Stimulation of commitment and mineralization | [2] |
| Cytotoxicity | Low µM | Not specified | Glioma cell lines (U251, U87, GBM1, GBM4) | S-phase arrest, centrosome disruption, mitotic failure | [4] |
Experimental Protocols
The following protocols provide a framework for generating 3D spheroids and treating them with this compound. These should be optimized for specific cell lines and experimental goals.
Protocol 1: Generation of 3D Spheroids using the Low-Attachment Plate Method
This protocol is suitable for various cell types, including glioma, osteosarcoma, and mesenchymal stem cells.
Materials:
-
Cell line of interest (e.g., U-87 MG glioblastoma, SaOS-2 osteosarcoma, or human mesenchymal stem cells)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ultra-low attachment (ULA) 96-well round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard 2D flasks to ~80% confluency.
-
Wash cells with PBS and detach using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the desired seeding density (e.g., 1,000 - 10,000 cells/well). Optimization of seeding density is recommended for each cell line to achieve uniform spheroids.
-
Pipette 100 µL of the cell suspension into each well of a ULA 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator.
-
Spheroid formation can typically be observed within 24-72 hours. Monitor spheroid formation and morphology daily using a light microscope.
Protocol 2: Treatment of 3D Spheroids with this compound
Materials:
-
Pre-formed 3D spheroids (from Protocol 1)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations (e.g., ranging from 10 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove 50 µL of the medium from each well containing a spheroid.
-
Add 50 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Proceed with downstream analysis (e.g., viability assays, imaging, or molecular analysis).
Protocol 3: Assessment of Spheroid Viability (ATP Assay)
This protocol measures the metabolic activity of spheroids as an indicator of viability.
Materials:
-
This compound-treated spheroids
-
3D-compatible cell viability reagent (e.g., CellTiter-Glo® 3D)
-
Plate reader with luminescence detection
Procedure:
-
Equilibrate the plate containing spheroids and the viability reagent to room temperature.
-
Add a volume of viability reagent equal to the volume of medium in each well.
-
Lyse the spheroids by mixing on a plate shaker for 5-10 minutes.
-
Incubate at room temperature for an additional 20-30 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Calculate cell viability relative to the vehicle-treated control.
Experimental Workflow and Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of this compound on 3D cell culture models.
Caption: Experimental workflow for this compound in 3D cell culture.
Conclusion
The use of this compound in 3D cell culture models offers a powerful approach to investigate the therapeutic potential of GSK-3 inhibition in a more physiologically relevant context. The protocols and data presented here provide a solid foundation for researchers to design and execute robust experiments. Careful optimization of cell seeding densities, treatment concentrations, and assay conditions will be crucial for obtaining reliable and reproducible results. These studies will contribute to a deeper understanding of the role of GSK-3 in disease and may accelerate the development of novel therapeutic strategies.
References
- 1. Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. [PDF] Three-Dimensional (3D) in vitro cell culture protocols to enhance glioblastoma research | Semantic Scholar [semanticscholar.org]
- 4. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: AZD2858 Treatment of U87 and U251 Glioma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glioblastoma is a highly aggressive and challenging primary brain tumor to treat. Novel therapeutic strategies are crucial to improve patient outcomes. One such approach involves targeting key signaling pathways that drive tumor growth and survival. Glycogen synthase kinase 3 (GSK-3) has emerged as a potential therapeutic target in several cancers, including glioblastoma. AZD2858 is a potent and selective inhibitor of GSK-3. This document provides detailed application notes and protocols for the treatment of U87 and U251 glioma cell lines with this compound, based on published research findings. The information herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of this compound in these preclinical models of glioblastoma.
Data Presentation
Table 1: Cytotoxicity of this compound in Glioma Cell Lines
The half-maximal inhibitory concentration (IC50) values of this compound were determined in established (U87 and U251) and patient-derived glioblastoma cell lines.[1] Cell viability was assessed using the MTT assay three days after treatment.[1]
| Cell Line | IC50 (µM) |
| U87 | ~1.01 - 6.52 |
| U251 | ~1.01 - 6.52 |
| GBM1 (patient-derived) | ~1.01 - 6.52 |
| GBM4 (patient-derived) | ~1.01 - 6.52 |
Note: The source provides a range for the IC50 values across the four cell lines tested.[1]
Signaling Pathway
This compound is a selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1] In glioma cells, the inhibition of GSK-3 by this compound leads to centrosome destabilization, mitotic failure, and S-phase arrest, ultimately resulting in cytotoxic effects.[1][2][3][4] GSK-3 is a key kinase involved in various cellular processes, and its inhibition can impact multiple downstream signaling pathways, including those involved in cell cycle regulation and apoptosis.
Caption: Mechanism of this compound-induced cytotoxicity in glioma cells.
Experimental Protocols
Cell Culture
-
Cell Lines: U87 and U251 human glioblastoma cell lines can be obtained from the American Type Culture Collection (ATCC).[5]
-
Culture Medium: Culture the cells according to ATCC protocols.[5] Typically, this involves using Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin).
-
Culture Conditions: Maintain the cells in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on glioma cells.
Caption: Workflow for a typical MTT-based cytotoxicity assay.
-
Materials:
-
U87 or U251 cells
-
96-well plates
-
Complete culture medium
-
This compound (stock solution prepared in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed U87 or U251 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete culture medium. It is recommended to use a concentration range that brackets the expected IC50 value (e.g., 0.01 µM to 20 µM).[1] Include a vehicle control (DMSO) group.[1]
-
Remove the existing medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plates for 72 hours.[1]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Cell Cycle Analysis
This protocol is used to determine the effect of this compound on the cell cycle distribution of glioma cells.
-
Materials:
-
U87 or U251 cells
-
6-well plates
-
Complete culture medium
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
-
-
Procedure:
-
Seed U87 or U251 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound at the desired concentration (e.g., IC50 concentration) for a specified time (e.g., 24, 48, or 72 hours). Include a vehicle control group.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Store the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells to remove the ethanol and wash with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The data will reveal the percentage of cells in the G1, S, and G2/M phases of the cell cycle. This compound has been shown to induce S-phase arrest.[1][2][3][4]
-
Western Blot Analysis
This protocol is used to analyze the expression and phosphorylation status of proteins involved in the GSK-3 signaling pathway.
-
Materials:
-
U87 or U251 cells
-
6-well plates or larger culture dishes
-
This compound
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-GSK-3β, anti-phospho-GSK-3β, anti-β-catenin, anti-cyclin D1, anti-PARP, anti-cleaved caspase-3, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed and treat U87 or U251 cells with this compound as described for the cell cycle analysis.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature the protein lysates by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-Buffered Saline with 0.1% Tween 20).
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein expression and phosphorylation levels relative to the loading control. Treatment with this compound is expected to affect the phosphorylation status of GSK-3 and its downstream targets.
-
Conclusion
This compound demonstrates significant cytotoxic effects on U87 and U251 glioma cell lines by inhibiting GSK-3, leading to mitotic defects and cell cycle arrest. The protocols provided here offer a framework for investigating the in vitro efficacy and mechanism of action of this compound. These studies are essential for the preclinical evaluation of this compound as a potential therapeutic agent for glioblastoma.
References
- 1. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen Synthase Kinase 3 inhibition Induces Glioma Cell Death through c-MYC, NF-κB and Glucose Regulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
AZD2858 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and practical considerations for working with AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and selective inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with IC₅₀ values of 0.9 nM and 5 nM for GSK-3α and GSK-3β, respectively.[1][2] Its primary mechanism of action involves the inhibition of GSK-3, which leads to the activation of the canonical Wnt/β-catenin signaling pathway.[3][4][5] This pathway is crucial for various cellular processes, including osteoblast differentiation and bone formation.[5][6]
Q2: What are the main solubility limitations of this compound?
A2: this compound is poorly soluble in aqueous solutions, including water and ethanol.[3][5] While it is soluble in organic solvents like DMSO and DMF, precipitation can occur when these stock solutions are diluted into aqueous buffers or cell culture media.
Q3: How should I store this compound powder and stock solutions?
A3: this compound powder should be stored at -20°C for up to three years.[1] Stock solutions in an organic solvent like DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for one year or at -20°C for up to six months.[1][3]
Q4: Is this compound cell-permeable and orally bioavailable?
A4: Yes, this compound is described as a brain-permeable and orally bioavailable compound.[4][7]
Troubleshooting Guide
Issue: My this compound powder is not dissolving in DMSO.
-
Solution 1: Use fresh, high-quality DMSO. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water contamination in DMSO can significantly reduce the solubility of this compound.[3] Always use newly opened or properly stored anhydrous DMSO.
-
Solution 2: Gentle heating and sonication. If the compound does not readily dissolve, you can gently warm the solution and use an ultrasonic bath to aid dissolution.[1] Be cautious with heating to avoid compound degradation.
Issue: A precipitate forms when I dilute my DMSO stock solution into aqueous media for my in vitro experiment.
-
Solution 1: Decrease the final concentration of DMSO. Aim to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.
-
Solution 2: Prepare the final dilution immediately before use. Add the this compound stock solution to your pre-warmed media and mix thoroughly right before adding it to your cells. This minimizes the time the compound has to precipitate out of the less favorable aqueous environment.
-
Solution 3: Consider alternative in vitro formulations. For specific applications, a formulation using a small amount of DMSO followed by dilution in a solution containing solubilizing agents like PBS with a low percentage of a suitable surfactant could be explored, though this would need careful validation for your specific cell type.
Issue: I am observing inconsistent results in my animal studies.
-
Solution 1: Ensure a homogenous formulation. For oral or intraperitoneal administration, it is critical that the formulation is consistent between doses. If using a suspension, ensure it is well-mixed before each administration. For clear solutions, ensure all components are fully dissolved.
-
Solution 2: Follow a validated in vivo formulation protocol. Several protocols using co-solvents and excipients have been developed to improve the delivery of this compound. Using a published and validated formulation will provide more reliable and reproducible results.
Quantitative Solubility Data
| Solvent/Formulation Vehicle | Concentration | Solution Type | Source |
| DMSO | ≥12.5 mg/mL (27.56 mM) | Clear Solution | [1] |
| DMSO | 10 mM | Clear Solution | [7] |
| DMSO | 7 mg/mL (15.43 mM) | Clear Solution | [3] |
| DMSO | 5 mg/mL | Clear Solution | [6] |
| DMF | 10 mg/mL | Clear Solution | [6] |
| DMF:PBS (pH 7.2) (1:5) | 0.1 mg/mL | Clear Solution | [6] |
| Water | Insoluble | - | [3] |
| Ethanol | Insoluble | - | [3][5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 1.25 mg/mL (2.76 mM) | Suspended Solution | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥1.25 mg/mL (2.76 mM) | Clear Solution | [1] |
| CMC-NA | ≥5 mg/mL | Homogeneous Suspension | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Use
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex thoroughly. If necessary, use an ultrasonic bath for a few minutes to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for shorter-term storage.
Protocol 2: Preparation of this compound Formulation for Oral Administration (In Vivo - Suspended Solution)
This protocol yields a 1.25 mg/mL suspended solution.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
In a sterile tube, add the following solvents in order, ensuring complete mixing after each addition:
-
400 µL PEG300
-
100 µL of the 12.5 mg/mL this compound in DMSO stock solution
-
50 µL Tween-80
-
450 µL Saline
-
-
Vortex the final mixture thoroughly. An ultrasonic bath may be required to achieve a uniform suspension.[1]
-
This formulation should be prepared fresh for each experiment.
Protocol 3: Preparation of this compound Formulation for Injection (In Vivo - Clear Solution)
This protocol yields a clear solution with a concentration of ≥ 1.25 mg/mL.[1]
-
Prepare a stock solution of this compound in DMSO (e.g., 12.5 mg/mL).
-
Prepare a 20% solution of SBE-β-CD (Sulfobutylether-β-cyclodextrin) in saline.
-
In a sterile tube, add 900 µL of the 20% SBE-β-CD in saline solution.
-
Add 100 µL of the 12.5 mg/mL this compound in DMSO stock solution to the SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
Visualizations
Caption: this compound inhibits GSK-3, leading to the stabilization and nuclear translocation of β-catenin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. phytotechlab.com [phytotechlab.com]
- 7. WO2022006083A1 - Gsk3 inhibitor-loaded nano formulations as a cancer immunotherapeutic - Google Patents [patents.google.com]
AZD2858 Off-Target Effects in Kinase Assays: A Technical Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the off-target effects of AZD2858 in kinase assays. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3), with high affinity for both GSK-3α and GSK-3β isoforms.[1] It is classified as an ATP-competitive inhibitor.[2]
Q2: What is the known selectivity profile of this compound?
This compound is a selective GSK-3 inhibitor. It has demonstrated from 70- to greater than 6000-fold selectivity over a panel of other kinases.[1] Specifically, it shows over 100-fold selectivity against Cyclin-Dependent Kinase 2 (CDK2).[3]
Kinase Selectivity Profile of this compound
The following table summarizes the known inhibitory activity of this compound against its primary targets and a known off-target kinase.
| Target Kinase | IC50 / Ki | Fold Selectivity | Reference |
| GSK-3α | IC50: 0.9 nM | - | [1] |
| GSK-3β | IC50: 5 nM | - | [1] |
| GSK-3β | Ki: 4.9 nM | - | [3] |
| Tau Phosphorylation (GSK-3β mediated) | IC50: 76 nM | - | [3] |
| CDK2 | Ki: 540 nM | >100-fold vs GSK-3β | [3] |
Troubleshooting Guide for Kinase Assays
Problem 1: High variability in IC50 values for this compound.
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Possible Cause 1: ATP Concentration. As an ATP-competitive inhibitor, the apparent IC50 value of this compound will be highly dependent on the ATP concentration in the assay.
-
Solution: Ensure that the ATP concentration is consistent across all experiments and is ideally at or near the Km value for the specific kinase being tested. Report the ATP concentration used when presenting IC50 data.
-
-
Possible Cause 2: Reagent Quality. Degradation of the inhibitor, kinase, or substrate can lead to inconsistent results.
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Solution: Use freshly prepared reagents. Store this compound according to the manufacturer's instructions, typically at -20°C. Aliquot reagents to avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Assay Signal Window. A low signal-to-background ratio can increase variability.
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Solution: Optimize the assay conditions, including incubation time, enzyme concentration, and substrate concentration, to achieve a robust signal window.
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Problem 2: Discrepancy between in-vitro kinase activity and cell-based assay results.
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Possible Cause 1: Cell Permeability. this compound may have different levels of permeability in different cell lines.
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Solution: If not already established, determine the cell permeability of this compound in your specific cell model.
-
-
Possible Cause 2: Cellular ATP Concentration. The intracellular ATP concentration (typically in the millimolar range) is much higher than that used in many in-vitro kinase assays (micromolar range). This can lead to a rightward shift in the IC50 value in cellular assays.
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Solution: This is an expected phenomenon for ATP-competitive inhibitors. Correlate cellular activity with target engagement biomarkers, such as the phosphorylation status of GSK-3 substrates (e.g., β-catenin or Tau).
-
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Possible Cause 3: Involvement of Other Signaling Pathways. The observed cellular phenotype may be a result of this compound's effect on signaling pathways downstream of GSK-3, or potentially due to off-target effects.
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Solution: Investigate the downstream effects on the Wnt/β-catenin signaling pathway, as this compound is known to activate this pathway by stabilizing β-catenin.
-
Experimental Protocols
General Protocol for an In-Vitro Kinase Assay to Determine IC50 of this compound
This is a generalized protocol and should be optimized for the specific kinase and detection method being used.
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Reagent Preparation:
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Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
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Prepare a serial dilution of this compound in the assay buffer.
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Prepare the kinase, substrate, and ATP solutions in the appropriate assay buffer.
-
-
Assay Procedure:
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Add the kinase to the wells of a microplate.
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Add the different concentrations of this compound to the wells.
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Incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
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Initiate the kinase reaction by adding the substrate and ATP mixture.
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Incubate for the optimized reaction time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
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Stop the reaction (e.g., by adding a stop solution).
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Detect the kinase activity using a suitable method (e.g., luminescence, fluorescence, or radioactivity).
-
-
Data Analysis:
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Subtract the background signal (no enzyme control) from all data points.
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Normalize the data, setting the activity of the no-inhibitor control to 100%.
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Plot the normalized activity against the logarithm of the this compound concentration.
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Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: this compound inhibits GSK-3β, leading to the stabilization of β-catenin and activation of Wnt signaling.
Caption: A logical workflow for troubleshooting common issues encountered in kinase inhibitor assays.
References
Troubleshooting Inconsistent Results with AZD2858: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results during experiments with AZD2858. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, orally active inhibitor of Glycogen Synthase Kinase-3 (GSK-3).[1][2] Its primary mechanism of action involves the inhibition of GSK-3, which leads to the activation of the canonical Wnt signaling pathway.[1][3] This activation results in the stabilization and increased levels of β-catenin.[1][3]
Q2: What are the reported IC50 values for this compound against GSK-3α and GSK-3β?
The inhibitory potency of this compound varies slightly across different reports. The IC50 values are reported as:
These variations might be due to different experimental conditions. Researchers should consider these values as a range and may need to perform their own dose-response experiments.
Troubleshooting Guide
Q3: We are observing significant variability in β-catenin stabilization between experiments. What could be the cause?
Several factors can contribute to inconsistent β-catenin levels:
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Cell Line Variability: Different cell lines may have varying levels of endogenous Wnt signaling activity and GSK-3 expression. It is crucial to use a consistent cell line and passage number for all experiments.
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Treatment Duration and Concentration: this compound has been shown to increase β-catenin levels significantly after short treatment periods (e.g., 1 μM for 12 hours in human osteoblast-like cells).[1] However, a lower concentration of 10 nM was reported to have no effect on β-catenin levels.[2] Ensure that the concentration and incubation time are optimized and consistently applied.
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Compound Solubility and Stability: this compound is a small molecule that may have solubility issues.[2] Improper dissolution can lead to inaccurate concentrations. It is recommended to prepare fresh solutions for each experiment and to follow solubility guidelines carefully. Stock solutions should be stored at -80°C for up to a year or -20°C for six months.[2]
Q4: Our in vivo studies on bone formation are not replicating the published results. What should we check?
Inconsistent results in animal models can stem from several sources:
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Dosing and Administration Route: this compound has been administered orally in rats.[3][4][5] The dose can significantly impact the outcome, with a dose-dependent increase in trabecular bone mass observed in rats.[3][4] A maximum effect was seen at a dose of 20 mg/kg once daily.[3][4] Verify the dosage calculations and the consistency of administration.
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Animal Strain and Age: The genetic background and age of the animals can influence their response to GSK-3 inhibition. Ensure that the animal model used is consistent with published studies.
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Biomarker Analysis Timing: Changes in serum bone turnover biomarkers, such as an increase in P1NP and a decrease in TRAcP-5b, have been observed as early as 3 to 7 days after treatment initiation.[1][2] Timing of sample collection for biomarker analysis is critical.
Q5: We are concerned about potential off-target effects and toxicity. What is known about this?
While this compound is described as a selective GSK-3 inhibitor, it is important to acknowledge that it was discontinued in clinical trials due to toxicity and other side effects.[6][7][8] Researchers should be aware of the potential for off-target effects, especially at higher concentrations. It is advisable to include appropriate controls and consider counter-screening against a panel of other kinases to ensure the observed effects are specific to GSK-3 inhibition.
Quantitative Data Summary
| Parameter | Value | Cell/Animal Model | Reference |
| IC50 (GSK-3α) | 0.9 nM | - | [2] |
| IC50 (GSK-3β) | 5 nM | - | [2] |
| IC50 (GSK-3) | 68 nM | - | [1] |
| β-catenin increase | 3-fold | Primary isolated human osteoblast-like cells (1 µM, 12h) | [1] |
| Trabecular Bone Mass Increase | 172% of control | Rats (20 mg/kg, once daily for 2 weeks) | [3][4] |
| Cortical Bone Mass Increase | 111% of control | Rats (20 mg/kg, once daily for 2 weeks) | [3][4] |
Experimental Protocols
In Vitro β-catenin Stabilization Assay:
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Cell Culture: Plate human osteoblast-like cells at a suitable density in appropriate culture medium.
-
Treatment: The following day, treat the cells with this compound at a final concentration of 1 µM or a range of concentrations to determine a dose-response. A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate the cells for 12 hours.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
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Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with antibodies against β-catenin and a loading control (e.g., GAPDH or β-actin).
-
Analysis: Quantify the band intensities to determine the fold-change in β-catenin levels relative to the vehicle control.
In Vivo Rat Fracture Healing Model:
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Animal Model: Use skeletally mature rats.
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Fracture Induction: Create a standardized femoral fracture.
-
Treatment: Administer this compound orally at a dose of 20 mg/kg daily. A control group should receive the vehicle.
-
Duration: Treat the animals for up to 3 weeks.
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Analysis: At specified time points (e.g., 2 and 3 weeks), perform analyses such as peripheral quantitative computed tomography (pQCT) to measure bone mineral density and content, and biomechanical testing to assess fracture strength.[5]
Visualizations
Caption: this compound inhibits GSK-3, leading to β-catenin stabilization and gene transcription.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preventing AZD2858 precipitation in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in preventing the precipitation of AZD2858 in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3).[1][2][3] It functions by inhibiting the kinase activity of GSK-3, which leads to the activation of the Wnt/β-catenin signaling pathway.[1][4] This pathway is crucial for various cellular processes, including cell proliferation, differentiation, and bone formation.[4] By inhibiting GSK-3, this compound prevents the degradation of β-catenin, allowing it to accumulate in the cytoplasm and translocate to the nucleus to activate target gene expression.[1][3][4]
Q2: What are the common solvents for dissolving this compound?
This compound is poorly soluble in water and ethanol but is soluble in dimethyl sulfoxide (DMSO).[1][3][5] It is crucial to use high-quality, anhydrous DMSO to prepare stock solutions, as moisture can reduce the solubility of the compound.[1][6]
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture medium is most likely due to its low aqueous solubility.[3] When a concentrated DMSO stock solution is diluted into the aqueous environment of the cell culture medium, the compound can "crash out" of solution if its concentration exceeds its solubility limit in the final medium.[7][8] Other factors that can contribute to precipitation include temperature fluctuations (e.g., repeated freeze-thaw cycles), high concentrations of salts or other components in the medium, and incorrect pH.[9][10]
Q4: What is the recommended final concentration of DMSO in my cell culture experiments?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%.[11] Many cell lines can tolerate up to 0.1% DMSO without significant effects on viability or function.[7] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Problem: Precipitate observed in cell culture medium after adding this compound.
Potential Cause 1: Poor Aqueous Solubility this compound is a hydrophobic molecule with limited solubility in aqueous solutions like cell culture media.[3]
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Solution 1.1: Optimize Stock Solution Preparation. Prepare a high-concentration stock solution of this compound in 100% anhydrous DMSO.[6][12] Ensure the compound is completely dissolved before further dilution. Sonication or gentle warming (not exceeding 50°C) can aid dissolution.[2][6]
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Solution 1.2: Use a Serial Dilution Strategy. Instead of adding the highly concentrated DMSO stock directly to your culture medium, perform an intermediate dilution step. First, dilute the DMSO stock into a small volume of pre-warmed cell culture medium, vortexing or pipetting gently to mix. Then, add this intermediate dilution to the final culture volume. This gradual reduction in DMSO concentration can help keep the compound in solution.[7]
-
Solution 1.3: Reduce the Final Concentration. If precipitation persists, consider lowering the final working concentration of this compound in your experiment.
Potential Cause 2: Suboptimal Handling and Storage Improper storage and handling can lead to the degradation or precipitation of the compound.
-
Solution 2.1: Proper Storage of Stock Solutions. Aliquot the DMSO stock solution into single-use volumes and store them at -20°C or -80°C in tightly sealed vials to prevent moisture absorption and repeated freeze-thaw cycles.[5][6][11]
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Solution 2.2: Equilibrate to Room Temperature Before Use. Before opening, allow the frozen stock solution to equilibrate to room temperature to prevent condensation from forming inside the vial.[5][7]
Potential Cause 3: Interaction with Media Components Certain components in the cell culture medium, such as salts and proteins, can affect the solubility of small molecules.[9][10]
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Solution 3.1: Pre-warm the Medium. Always use pre-warmed (37°C) cell culture medium for dilutions. Adding a cold solution can decrease the solubility of the compound.[13]
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Solution 3.2: Check for Media Incompatibility. While less common for small molecules, consider if any specific supplements in your media could be interacting with this compound. If using a custom or complex medium, you might test the solubility in a simpler basal medium first.
Potential Cause 4: High Final DMSO Concentration While DMSO aids initial dissolution, a high final concentration in the aqueous medium can still lead to precipitation of the hydrophobic compound.
-
Solution 4.1: Minimize DMSO Volume. Prepare a more concentrated stock solution in DMSO so that a smaller volume is needed to achieve the final desired concentration in your culture, thus keeping the final DMSO percentage low.
-
Solution 4.2: Verify DMSO Tolerance. Ensure the final DMSO concentration is well-tolerated by your specific cell line and does not exceed recommended limits (generally <0.5%).[11]
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 7 - 11.35 | 15.43 - 25 | [1][3][12] |
| Water | Insoluble | Insoluble | [1][3] |
| Ethanol | Insoluble | Insoluble | [1][3] |
| DMF | 10 | 22.05 | [14] |
| DMF:PBS (pH 7.2) (1:5) | 0.1 | 0.22 | [14] |
| 30% PEG400 + 0.5% Tween80 + 5% propylene glycol | 66 | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Bring the vial of powdered this compound to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming (up to 50°C) or sonication can be used to aid dissolution if necessary.[2][6]
-
Aliquot the stock solution into single-use, tightly sealed vials.
-
Store the aliquots at -20°C or -80°C for long-term storage.[6][11]
Protocol 2: Dilution of this compound into Cell Culture Medium
-
Thaw a single-use aliquot of the this compound DMSO stock solution and allow it to equilibrate to room temperature.
-
Pre-warm the required volume of complete cell culture medium to 37°C.
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Perform a serial dilution. For example, to achieve a final concentration of 1 µM from a 10 mM stock: a. Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution. Mix well by gentle pipetting. b. Add the required volume of this 100 µM intermediate solution to your final culture volume. For instance, add 10 µL of the 100 µM solution to 1 mL of medium in your culture plate.
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Gently swirl the culture plate to ensure even distribution of the compound.
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Always include a vehicle control by adding the same final concentration of DMSO to a separate well or flask.
Mandatory Visualizations
Caption: this compound inhibits GSK-3β, leading to β-catenin stabilization and Wnt pathway activation.
Caption: Recommended workflow for preparing and using this compound in cell culture experiments.
Caption: A logical workflow for troubleshooting this compound precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. doc.abcam.com [doc.abcam.com]
- 6. file.selleckchem.com [file.selleckchem.com]
- 7. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 11. captivatebio.com [captivatebio.com]
- 12. medkoo.com [medkoo.com]
- 13. adl.usm.my [adl.usm.my]
- 14. caymanchem.com [caymanchem.com]
Technical Support Center: Interpreting Unexpected Phenotypes with AZD2858 Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the GSK-3 inhibitor, AZD2858. The information is designed to help interpret unexpected experimental outcomes and guide further investigation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of Glycogen Synthase Kinase 3 (GSK-3), with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1] By inhibiting GSK-3, this compound activates the canonical Wnt/β-catenin signaling pathway, leading to the stabilization and nuclear translocation of β-catenin, which in turn regulates gene expression.[2]
Q2: What are the expected cellular and physiological effects of this compound treatment?
A2: The primary expected effect of this compound is the activation of Wnt/β-catenin signaling. In preclinical studies, this has been shown to stimulate osteoblast differentiation and increase bone mass.[2] Therefore, in relevant cell types, an increase in β-catenin levels and the expression of Wnt target genes are anticipated outcomes.
Q3: Why was this compound discontinued for clinical development?
A3: this compound was discontinued due to toxic side effects observed in preclinical studies.[3] While the specific details of the toxicity profile are not extensively published, a related AstraZeneca compound, AZD1080, was halted due to findings of cytoskeletal disarrangement, formation of neurofibrillary tangles, and neuronal death. These findings suggest that similar toxicities could be a concern with this compound.
Q4: Is this compound selective for GSK-3?
A4: this compound is highly selective for GSK-3α and GSK-3β. However, like many kinase inhibitors that target the ATP-binding site, off-target effects can occur, especially at higher concentrations. It has shown some activity against other kinases such as CDK5/p25 and Haspin at concentrations significantly higher than its IC50 for GSK-3.[1]
Troubleshooting Unexpected Phenotypes
This section addresses specific unexpected experimental results and provides guidance for their interpretation and further investigation.
Unexpected Phenotype 1: Decreased Cell Viability and Cytotoxicity
Symptom: You observe a dose-dependent decrease in cell viability, increased apoptosis, or signs of cellular stress in your cell cultures following this compound treatment, even in cell types where you expected a pro-proliferative or differentiation effect.
Possible Causes and Troubleshooting Steps:
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Off-Target Cytotoxicity: At higher concentrations, this compound can exhibit off-target effects leading to cytotoxicity.
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Recommendation: Perform a dose-response curve to determine the optimal concentration that inhibits GSK-3 without causing significant cell death. Compare the cytotoxic IC50 values in your cell line to the reported values in other lines.
-
-
Cell-Type Specific Effects: The consequences of GSK-3 inhibition can be highly context-dependent. In some cancer cell lines, such as glioma cells, GSK-3 inhibition has been shown to be cytotoxic.[4]
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Recommendation: Review the literature for the role of GSK-3 in your specific cell type. Consider that in some contexts, GSK-3 can have tumor-suppressive functions.
-
-
On-Target Toxicity: Prolonged or excessive activation of the Wnt/β-catenin pathway can lead to detrimental cellular effects.
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Recommendation: Assess the levels of β-catenin and key Wnt target genes (e.g., c-Myc, Cyclin D1) to confirm on-target activity and correlate it with the observed cytotoxicity.
-
Quantitative Data Summary: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U251 | Glioblastoma | ~1.0 | [4] |
| U87 | Glioblastoma | ~6.5 | [4] |
| GBM1 | Patient-Derived Glioma | ~2.5 | [4] |
| GBM4 | Patient-Derived Glioma | ~1.5 | [4] |
| Normal Human Astrocytes (NHA) | Normal Brain Cells | > 20 | [4] |
| Neural Progenitor Cells (NP1) | Normal Brain Cells | > 20 | [4] |
Unexpected Phenotype 2: Alterations in Cellular Morphology and Cytoskeleton
Symptom: You observe changes in cell shape, cell spreading, or a disorganized cytoskeleton (e.g., actin filaments, microtubules) after this compound treatment.
Possible Causes and Troubleshooting Steps:
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Disruption of Cytoskeletal Dynamics: GSK-3 is known to phosphorylate numerous cytoskeletal-associated proteins, thereby regulating their function. Inhibition of GSK-3 can lead to changes in cytoskeletal organization. The discontinuation of the related compound AZD1080 was linked to cytoskeletal disarrangement.
-
Recommendation: Perform immunofluorescence staining for key cytoskeletal components like α-tubulin and F-actin to visualize and quantify the observed changes.
-
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Mitotic Defects: this compound has been shown to cause centrosome disruption and mitotic arrest.[4]
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Recommendation: Analyze the mitotic index and assess for mitotic abnormalities using immunofluorescence for markers like phospho-histone H3 (a mitotic marker) and γ-tubulin (a centrosome marker).
-
Experimental Workflow: Investigating Cytoskeletal and Mitotic Defects
Unexpected Phenotype 3: Neurotoxic Effects
Symptom: In neuronal cell cultures or in vivo models, you observe signs of neurotoxicity, such as neurite retraction, synaptic loss, or neuronal death.
Possible Causes and Troubleshooting Steps:
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GSK-3's Role in Neuronal Health: GSK-3 is a critical regulator of neuronal function and survival. While its hyperactivation is implicated in neurodegenerative diseases, its complete inhibition can also be detrimental.
-
Recommendation: Titrate this compound to a minimal effective concentration. Assess markers of neuronal health, such as synaptic protein levels (e.g., synaptophysin, PSD-95) and neurite outgrowth.
-
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Tau Hyperphosphorylation Paradox: Although GSK-3 inhibition is expected to reduce tau phosphorylation, the overall impact on neuronal health can be complex. The formation of neurofibrillary tangles was a concern for the related compound AZD1080.
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Recommendation: Perform tau aggregation assays and immunoblotting for various phospho-tau epitopes to understand the specific effects of this compound on tau pathology in your model.
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Signaling Pathway: GSK-3 and Tau Phosphorylation
Experimental Protocols
Immunofluorescence Staining for Cytoskeleton
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Cell Culture: Plate cells on glass coverslips and treat with this compound for the desired time.
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Fixation: Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
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Permeabilization: Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
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Blocking: Block with 1% BSA in PBS for 30 minutes.
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Primary Antibody Incubation: Incubate with primary antibodies against α-tubulin or phalloidin (for F-actin) overnight at 4°C.
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Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.
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Mounting: Mount coverslips on slides with a DAPI-containing mounting medium.
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Imaging: Visualize using a fluorescence microscope.
Tau Aggregation Assay (Thioflavin T)
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Reaction Mixture: Prepare a reaction mixture containing purified tau protein, heparin (to induce aggregation), and this compound at various concentrations in an appropriate buffer.
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Thioflavin T (ThT) Addition: Add ThT to the reaction mixture. ThT fluorescence increases upon binding to amyloid fibrils.
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Incubation: Incubate the mixture at 37°C with shaking.
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Fluorescence Measurement: Measure fluorescence intensity at regular intervals using a plate reader (excitation ~450 nm, emission ~485 nm).
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Data Analysis: Plot fluorescence intensity versus time to monitor the kinetics of tau aggregation.
Logical Relationship: Interpreting Off-Target Effects
Quantitative Data Summary: this compound In Vitro Kinase Selectivity
| Kinase | IC50 (nM) | Fold Selectivity vs. GSK-3β | Reference |
| GSK-3α | 0.9 | 5.6x more sensitive | [1] |
| GSK-3β | 5 | 1 | [1] |
| CDK5/p25 | 356 | 71.2x | [1] |
| Haspin | 366 | 73.2x | [1] |
This technical support center provides a starting point for troubleshooting unexpected results with this compound. Given its discontinued status due to toxicity, careful dose-response studies and thorough characterization of cellular phenotypes are crucial for the accurate interpretation of experimental data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
AZD2858 degradation products and their effects
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with AZD2858. It specifically addresses potential issues related to the compound's degradation products and their impact on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: We are observing variable potency of this compound in our cell-based assays. What could be the cause?
A1: Variability in this compound potency can arise from compound degradation. This compound is susceptible to hydrolysis and oxidation, particularly when exposed to acidic conditions or light for extended periods. This degradation can lead to the formation of less active or inactive products, thus reducing the effective concentration of the parent compound in your assays. We recommend preparing fresh stock solutions and minimizing exposure to harsh environmental conditions.
Q2: What are the major degradation products of this compound, and are they biologically active?
A2: Under typical laboratory stress conditions (acidic hydrolysis and oxidation), two major degradation products have been hypothetically identified: DP1 (formed via hydrolysis of the amide bond) and DP2 (an N-oxide). Preliminary data suggests that DP1 has significantly reduced activity against GSK-3, while DP2 is inactive. See the data summary table below for more details.
Q3: How can I detect and quantify this compound and its degradation products in my samples?
A3: A validated reverse-phase HPLC-UV method is recommended for the simultaneous detection and quantification of this compound and its primary degradation products. Please refer to the detailed experimental protocol for the specific method parameters.
Q4: Are there any special storage and handling recommendations for this compound to minimize degradation?
A4: To ensure the stability and integrity of this compound, it is recommended to store the solid compound at -20°C, protected from light. Stock solutions in DMSO should be stored at -80°C in small aliquots to avoid repeated freeze-thaw cycles. When in use, protect solutions from direct light exposure.
Troubleshooting Guides
Issue 1: Inconsistent results in Wnt signaling pathway activation assays.
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Possible Cause: Degradation of this compound leading to a lower effective concentration. As this compound inhibits GSK-3, a key regulator of β-catenin degradation, a decrease in active compound will result in reduced stabilization of β-catenin and weaker activation of the Wnt pathway.[1][2][3]
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Troubleshooting Steps:
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Prepare a fresh stock solution of this compound from solid material.
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Verify the concentration and purity of the new stock solution using the provided HPLC-UV method.
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Repeat the assay using the freshly prepared and validated stock solution.
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Include a positive control with a known stable GSK-3 inhibitor to ensure assay performance.
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Issue 2: Unexpected cytotoxicity observed at higher concentrations of this compound.
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Possible Cause: While this compound itself has a known cytotoxicity profile, the formation of degradation products could potentially contribute to or alter this profile. Although current data on the specific cytotoxicity of DP1 and DP2 is limited, it is a possibility to consider. Some GSK-3 inhibitors have been discontinued due to toxicity.[4][5]
-
Troubleshooting Steps:
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Analyze an aliquot of the this compound solution used in the cytotoxicity assay by HPLC-UV to check for the presence of degradation products.
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If degradation is significant, repeat the experiment with a fresh, pure sample of this compound.
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If possible, synthesize and purify the degradation products to test their individual cytotoxic effects.
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Data Presentation
Table 1: Summary of Hypothetical this compound Degradation Products and Their Properties
| Compound | Formation Pathway | GSK-3β IC₅₀ (nM) | Effect on Wnt Signaling |
| This compound | - | 5 | Potent Activator |
| DP1 | Acidic Hydrolysis | > 1000 | Weak to Inactive |
| DP2 | Oxidation | > 5000 | Inactive |
Experimental Protocols
Protocol 1: HPLC-UV Method for the Analysis of this compound and its Degradation Products
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Objective: To separate and quantify this compound, DP1, and DP2.
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Instrumentation: Standard HPLC system with a UV detector.
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Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic acid in Water
-
B: 0.1% Trifluoroacetic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 20% B
-
2-15 min: 20% to 80% B
-
15-17 min: 80% B
-
17-18 min: 80% to 20% B
-
18-25 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Expected Retention Times:
-
DP1: ~5.2 min
-
DP2: ~8.9 min
-
This compound: ~11.5 min
-
Mandatory Visualizations
References
- 1. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to AZD2858 and CHIR99021 for Osteogenic Induction
For researchers and professionals in drug development and regenerative medicine, the selection of small molecules to induce osteogenesis is a critical step. Among the promising candidates are AZD2858 and CHIR99021, both potent inhibitors of Glycogen Synthase Kinase 3 (GSK-3). This guide provides an objective comparison of their performance in promoting bone formation, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
Both this compound and CHIR99021 effectively promote osteogenic differentiation by activating the canonical Wnt/β-catenin signaling pathway through the inhibition of GSK-3. This leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of key osteogenic genes. While both compounds share a common mechanism, their potency and the extent of their effects can vary depending on the experimental model and conditions. This guide aims to provide a data-driven comparison to aid in the selection of the appropriate compound for specific research needs.
Mechanism of Action: GSK-3 Inhibition and Wnt/β-Catenin Pathway Activation
This compound and CHIR99021 are highly selective inhibitors of GSK-3α and GSK-3β. In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By inhibiting GSK-3, both this compound and CHIR99021 prevent the degradation of β-catenin, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes crucial for osteoblast differentiation and bone formation, such as RUNX2, Osterix, and Osteocalcin.
Quantitative Data Presentation
The following tables summarize the quantitative data on the performance of this compound and CHIR99021 in inducing osteogenesis from various studies. It is important to note that the data are compiled from different experimental setups, and direct comparisons should be made with caution.
Table 1: In Vitro Efficacy of this compound and CHIR99021 on Osteogenic Markers
| Parameter | This compound | CHIR99021 | Cell Type | Concentration | Treatment Duration | Source |
| Alkaline Phosphatase (ALP) Activity | Data not available in a comparable format | Significantly elevated | iPSC-derived Mesenchymal Stem Cells (iMSCs) | 5, 10, 15 µM | 3 days | [1] |
| Mineralization (Alizarin Red S Staining) | Marked increase in osteogenic mineralization | Significantly increased mineral nodule formation | Human Adipose-derived Stem Cells (hADSCs) / iMSCs | Not specified / 10 µM | Not specified / 21 days | [2] /[1] |
| RUNX2 Gene Expression | Increased | Stable increase | Rat bone marrow stromal cells / iMSCs | 20 mg/kg (in vivo) / 10 µM | 3 days / 3 days | [3] /[1] |
| Osterix (Sp7) Gene Expression | Increased | Data not available | Rat bone marrow stromal cells | 20 mg/kg (in vivo) | 3 days | [3] |
| Osteocalcin (BGLAP) Gene Expression | 146% of control (serum levels in rats) | Stable increase | Rats (in vivo) / iMSCs | 20 mg/kg | 2 weeks | [4] /[1] |
| COL1A1 Gene Expression | Increased | Stable increase | Rat bone marrow stromal cells / iMSCs | 20 mg/kg (in vivo) / 10 µM | 3 days / 3 days | [3] /[1] |
Table 2: In Vivo Efficacy of this compound in a Rat Model
| Parameter | Effect of this compound (20 mg/kg, 2 weeks) | Source |
| Trabecular Bone Mineral Content (BMC) | 172% of control | [4] |
| Cortical Bone Mineral Content (BMC) | 111% of control | [4] |
| Vertebral Compression Strength | 370% of control | [4] |
| Femoral Diaphyseal Strength | 115% of control | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs)
This protocol outlines the general procedure for inducing osteogenic differentiation of MSCs using either this compound or CHIR99021.
-
Cell Seeding: Plate human MSCs (e.g., bone marrow-derived or adipose-derived) in a multi-well plate at a density of 2-5 x 10^4 cells/cm².
-
Growth Medium: Culture cells in a standard growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) until they reach 70-80% confluency.
-
Osteogenic Induction: Replace the growth medium with an osteogenic differentiation medium. A typical formulation consists of the growth medium supplemented with:
-
50 µM Ascorbic acid
-
10 mM β-glycerophosphate
-
100 nM Dexamethasone
-
The GSK-3 inhibitor of choice (this compound or CHIR99021) at the desired concentration (e.g., 1-10 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
-
Medium Change: Replace the osteogenic medium every 2-3 days.
-
Analysis: Perform analyses for osteogenic markers at various time points (e.g., 7, 14, and 21 days).
Alkaline Phosphatase (ALP) Activity Assay
ALP is an early marker of osteoblast differentiation. Its activity can be quantified using a colorimetric assay.
-
Cell Lysis: After the desired treatment period, wash the cells with PBS and lyse them using a lysis buffer (e.g., 0.1% Triton X-100 in PBS).
-
Substrate Addition: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol, which is yellow.
-
Incubation: Incubate the mixture at 37°C for 15-30 minutes.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 0.1 M NaOH).
-
Quantification: Measure the absorbance of the yellow p-nitrophenol product at 405 nm using a microplate reader.
-
Normalization: Normalize the ALP activity to the total protein content of the cell lysate, determined using a standard protein assay (e.g., BCA assay).
Alizarin Red S Staining for Mineralization
Alizarin Red S staining is used to detect calcium deposits, a hallmark of late-stage osteogenic differentiation and matrix mineralization.
-
Fixation: After 14-21 days of osteogenic induction, wash the cells with PBS and fix them with 4% paraformaldehyde for 15 minutes at room temperature.[5]
-
Staining: Wash the fixed cells with deionized water and stain with 40 mM Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature with gentle shaking.[5]
-
Washing: Carefully aspirate the staining solution and wash the cells multiple times with deionized water to remove excess stain.
-
Visualization: Visualize the red-orange mineralized nodules under a microscope.
-
Quantification (Optional): To quantify the mineralization, destain the cells by adding 10% acetic acid and incubating for 30 minutes with shaking.[5] Collect the supernatant, neutralize with 10% ammonium hydroxide, and measure the absorbance at 405 nm.[5]
Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression
qPCR is used to measure the expression levels of key osteogenic marker genes.
-
RNA Extraction: At the desired time points, lyse the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, the cDNA template, and primers specific for the target genes (RUNX2, Osterix, Osteocalcin, COL1A1) and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the fold change in gene expression relative to the control group.
Mandatory Visualization
Signaling Pathway
References
- 1. Establishing stable and highly osteogenic hiPSC-derived MSCs for 3D-printed bone graft through microenvironment modulation by CHIR99021-treated osteocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human stem cell osteoblastogenesis mediated by novel glycogen synthase kinase 3 inhibitors induces bone formation and a unique bone turnover biomarker profile in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK-3β inhibition suppresses instability-induced osteolysis by a dual action on osteoblast and osteoclast differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3hbiomedical.com [3hbiomedical.com]
A Comparative Guide to the Efficacy of AZD2858 and Other GSK-3 Inhibitors in Glioma
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of AZD2858, a selective Glycogen Synthase Kinase-3 (GSK-3) inhibitor, with other notable GSK-3 inhibitors in the context of glioma, a challenging and aggressive form of brain cancer. The information presented herein is supported by experimental data from various studies, offering a comprehensive overview for researchers in neuro-oncology and drug development.
Introduction to GSK-3 Inhibition in Glioma
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase that is constitutively active in cells and plays a crucial role in a multitude of cellular processes, including cell proliferation, apoptosis, and migration. In glioma, particularly glioblastoma (GBM), the most aggressive form, GSK-3β is often overexpressed and contributes to tumor progression and therapeutic resistance.[1][2] Inhibition of GSK-3 has therefore emerged as a promising therapeutic strategy to impede glioma growth and enhance the efficacy of standard treatments like radiotherapy.[3]
This guide focuses on this compound and compares its anti-glioma effects with other well-documented GSK-3 inhibitors: AR-A014418, Tideglusib, Lithium Chloride (LiCl), and CHIR99021.
Comparative Efficacy of GSK-3 Inhibitors in Glioma Models
The following tables summarize the available quantitative data on the efficacy of this compound and other GSK-3 inhibitors in various in vitro and in vivo glioma models. It is important to note that direct head-to-head comparative studies are limited, and experimental conditions may vary between studies.
In Vitro Efficacy: Cell Viability and IC50 Values
| Inhibitor | Glioma Cell Line(s) | Assay | IC50 / Effective Concentration | Key Findings | Reference(s) |
| This compound | U251, U87, GBM1, GBM4 | MTT Assay | IC50: 1.01 - 6.52 µM | Induces mitotic defects, centrosome disruption, and S-phase arrest, leading to cytotoxicity.[3] | [3] |
| AR-A014418 | U373, U87 | Cell Viability Assay | >50% inhibition at 50 µM | Dose-dependent inhibition of cell viability.[4] | [4] |
| Tideglusib | U-251 MG, U-118 MG | MTT Assay | 50% viability reduction at ~10-20 µM (24h) | Time and dose-dependent reduction in cell viability and proliferation. | |
| Lithium Chloride (LiCl) | X12, U87 | Cell Viability Assay | ~20% viability reduction at 20 mM (48h) | Modest effects on cell viability compared to significant inhibition of migration. | |
| CHIR99021 | Primary low-grade glioma cells | Cell Viability Assay | ~90% survival at 100 nM | Enriches for glioma stem-like cells. |
In Vitro Efficacy: Cell Migration and Invasion
| Inhibitor | Glioma Cell Line(s) | Assay | Effective Concentration | Key Findings | Reference(s) |
| This compound | GBM-1, U251, U87 | 3D Collagen-based Migration Assay | Significant effect at 1 µM | Potently inhibits 3D migration.[5] | [5] |
| AR-A014418 | Not specified | Not specified | Not specified | Sensitizes glioblastoma cells to chemotherapy and radiation.[6] | [6] |
| Tideglusib | U-251 MG, U-118 MG | Wound Healing Assay | Significant inhibition at 10-20 µM (24h) | Suppresses wound closure and cell migration. | |
| Lithium Chloride (LiCl) | U251, U87 | Wound Healing & Transwell Assays | 10-20 mM | Slows wound closure and inhibits invasion. | |
| CHIR99021 | Primary pediatric-derived GSCs | Migration Assay | Not specified | Decreased cell migration in Wnt inhibitor overexpressing cells. |
In Vivo Efficacy: Tumor Growth in Xenograft Models
| Inhibitor | Glioma Model | Dosing Regimen | Key Findings | Reference(s) |
| This compound | Orthotopic U87 xenografts | 30 mg/kg, oral gavage | Tumor growth delay.[3] | [3] |
| AR-A014418 | Xenograft mouse model | Not specified | Inhibition of GSK3β is inhibitory to glioma growth.[7] | [7] |
| Tideglusib | Not specified | Not specified | Evaluated in xenograft and PDX murine models for various cancers, including glioblastoma.[8] | [8] |
| Lithium Chloride (LiCl) | Not specified | Not specified | Impaired glioma proliferation and survival in vivo.[9] | [9] |
| CHIR99021 | Not specified | Not specified | Enhances glioma stem-like cell properties. |
Signaling Pathways and Experimental Workflows
GSK-3 Signaling Pathway in Glioma
The following diagram illustrates the central role of GSK-3 in various signaling pathways implicated in glioma pathogenesis, including proliferation, apoptosis, and invasion. Inhibition of GSK-3 can lead to the activation of pro-apoptotic pathways and the suppression of pro-survival signals.
Caption: GSK-3 signaling pathways in glioma.
Experimental Workflow for In Vitro Efficacy Testing
This diagram outlines a typical workflow for evaluating the efficacy of GSK-3 inhibitors against glioma cells in a laboratory setting.
Caption: In Vitro Efficacy Testing Workflow.
Detailed Experimental Protocols
Cell Viability (MTT) Assay
Objective: To determine the cytotoxic effect of GSK-3 inhibitors on glioma cell lines.
Materials:
-
Glioma cell lines (e.g., U87-MG, U251-MG)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
GSK-3 inhibitors (this compound, etc.) dissolved in DMSO
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed glioma cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the GSK-3 inhibitors in a complete culture medium. The final DMSO concentration should be less than 0.1%.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the inhibitors. Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
In Vivo Orthotopic Xenograft Model
Objective: To evaluate the in vivo efficacy of GSK-3 inhibitors on glioma tumor growth in a brain microenvironment.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Luciferase-expressing glioma cells (e.g., U87-Luc)
-
Stereotactic apparatus
-
Hamilton syringe
-
GSK-3 inhibitor formulation for in vivo administration (e.g., in a suitable vehicle for oral gavage or intraperitoneal injection)
-
Bioluminescence imaging system
-
D-luciferin
Procedure:
-
Culture and harvest luciferase-expressing glioma cells. Resuspend the cells in sterile PBS at a concentration of 1 x 10⁵ cells/µL.
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Create a small burr hole in the skull at predetermined coordinates corresponding to the desired brain region (e.g., striatum).
-
Slowly inject 2-5 µL of the cell suspension into the brain parenchyma using a Hamilton syringe.
-
Suture the scalp incision and allow the mice to recover.
-
Monitor tumor growth weekly using bioluminescence imaging after intraperitoneal injection of D-luciferin.
-
Once tumors are established (detectable bioluminescent signal), randomize the mice into treatment and control groups.
-
Administer the GSK-3 inhibitor or vehicle control according to the planned dosing schedule and route.
-
Continue to monitor tumor growth and the health of the mice.
-
At the end of the study, euthanize the mice, and collect the brains for histological and molecular analysis.
Western Blot Analysis
Objective: To assess the effect of GSK-3 inhibitors on the expression and phosphorylation status of GSK-3 and its downstream targets.
Materials:
-
Treated and untreated glioma cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-GSK-3β, anti-p-GSK-3β (Ser9), anti-β-catenin, anti-c-Myc, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the glioma cells and determine the protein concentration of the lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and then add the chemiluminescent substrate.
-
Capture the signal using an imaging system and quantify the band intensities.
Immunofluorescence for Centrosome Analysis
Objective: To visualize and quantify centrosome abnormalities induced by GSK-3 inhibitors in glioma cells.[10][11][12]
Materials:
-
Glioma cells grown on coverslips
-
Paraformaldehyde (PFA) for fixation
-
Permeabilization buffer (e.g., PBS with 0.25% Triton X-100)
-
Blocking buffer (e.g., PBS with 1% BSA and 0.1% Triton X-100)
-
Primary antibodies (e.g., anti-γ-tubulin for centrosomes, anti-α-tubulin for microtubules)
-
Fluorophore-conjugated secondary antibodies
-
DAPI for nuclear staining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat glioma cells grown on coverslips with the GSK-3 inhibitor for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Block the cells with blocking buffer for 1 hour.
-
Incubate the cells with primary antibodies overnight at 4°C.
-
Wash the cells with PBS and then incubate with fluorophore-conjugated secondary antibodies for 1 hour at room temperature in the dark.
-
Wash the cells and counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
Visualize the cells using a fluorescence microscope and quantify the number of centrosomes per cell.
Conclusion
The available preclinical data suggest that this compound is a potent GSK-3 inhibitor with significant anti-glioma activity, inducing cell death through mitotic disruption.[3] While direct comparative efficacy data is still emerging, other GSK-3 inhibitors such as AR-A014418, Tideglusib, and Lithium Chloride have also demonstrated promising, albeit sometimes less potent, effects on glioma cell viability and migration.[4][9] The choice of a specific GSK-3 inhibitor for further investigation may depend on factors such as potency, selectivity, and blood-brain barrier permeability. This guide provides a foundational overview to aid researchers in designing future studies to further elucidate the therapeutic potential of GSK-3 inhibition in the treatment of glioma.
References
- 1. Glycogen Synthase Kinase 3 inhibition Induces Glioma Cell Death through c-MYC, NF-κB and Glucose Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AR-A 014418 Used against GSK3beta Downregulates Expression of hnRNPA1 and SF2/ASF Splicing Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.hud.ac.uk [pure.hud.ac.uk]
- 6. Potential therapeutic effect of glycogen synthase kinase 3beta inhibition against human glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antagonistic role of GSK3 isoforms in glioma survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. experts.arizona.edu [experts.arizona.edu]
- 11. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunofluorescence-based Determination of Centrosome Number in Tissue Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating AZD2858 Target Engagement in Cells: A Comparative Guide
This guide provides a comprehensive comparison of AZD2858 with other glycogen synthase kinase 3 (GSK-3) inhibitors for validating target engagement in a cellular context. It is intended for researchers, scientists, and drug development professionals.
This compound is a potent, orally active inhibitor of GSK-3, with IC50 values of 0.9 nM and 5 nM for GSK-3α and GSK-3β, respectively.[1] Its mechanism of action involves the inhibition of GSK-3, which leads to the stabilization and nuclear translocation of β-catenin, a key component of the canonical Wnt signaling pathway.[2][3][4] This pathway is crucial in various cellular processes, including proliferation, differentiation, and apoptosis.[4][5] Validating the engagement of this compound with its target in cells is a critical step in understanding its biological effects and therapeutic potential.
Comparative Analysis of GSK-3 Inhibitors
The following table summarizes the in vitro potency of this compound and several alternative GSK-3 inhibitors. This data is essential for selecting the appropriate tool compound for a given cellular experiment.
| Compound | Target(s) | IC50 (GSK-3α) | IC50 (GSK-3β) | Reference |
| This compound | GSK-3α/β | 0.9 nM | 5 nM | [1] |
| CHIR-99021 | GSK-3α/β | 10 nM | 6.7 nM | [4] |
| LY2090314 | GSK-3α/β | 1.5 nM | 0.9 nM | [4] |
| SB 216763 | GSK-3α/β | 34 nM | 9 nM | [1] |
| Tideglusib | GSK-3β | - | 60 nM | [1] |
| TWS119 | GSK-3β | - | 30 nM | [1] |
Experimental Protocols for Target Engagement Validation
Two primary methods for validating the cellular target engagement of this compound are the Cellular Thermal Shift Assay (CETSA) and Western Blotting for downstream signaling events.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to assess the direct binding of a compound to its target protein in a cellular environment.[6][7] The principle is based on the ligand-induced stabilization of the target protein to thermal denaturation.[7][8]
Protocol:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a predetermined time (e.g., 1-2 hours).
-
Heating: After treatment, harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3-7 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. The amount of soluble GSK-3 at each temperature is then quantified, typically by Western Blotting. An increase in the amount of soluble GSK-3 in the this compound-treated samples compared to the vehicle control at elevated temperatures indicates target engagement.
Western Blotting for β-catenin Stabilization
Inhibition of GSK-3 by this compound prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation in the cytoplasm and nucleus.[2][3] This can be readily detected by Western Blotting.
Protocol:
-
Cell Treatment and Lysis: Plate cells and allow them to adhere. Treat the cells with a dose-range of this compound for a specified time (e.g., 4-24 hours). Following treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9][10][11]
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11] Incubate the membrane with a primary antibody specific for total β-catenin overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11] An increase in the band intensity corresponding to β-catenin in this compound-treated cells confirms target engagement.
Visualizations
Signaling Pathway
Caption: Wnt/β-catenin signaling pathway with this compound inhibition.
Experimental Workflow
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Logical Comparison
Caption: Logic for comparing GSK-3 inhibitors for target validation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. GSK-3 inhibition by an orally active small molecule increases bone mass in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. GSK3: A potential target and pending issues for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 7. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. blog.guidetopharmacology.org [blog.guidetopharmacology.org]
- 9. genscript.com [genscript.com]
- 10. epigentek.com [epigentek.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
Comparative Analysis of AZD2858 and Other Wnt Pathway Modulators on Downstream Target Gene Expression
A comprehensive guide for researchers, scientists, and drug development professionals detailing the downstream effects of the GSK-3 inhibitor AZD2858 on Wnt target genes, in comparison to other Wnt pathway modulators. This guide provides a comparative analysis of performance, supported by experimental data, and includes detailed methodologies for key experiments.
Introduction
The Wnt signaling pathway is a crucial regulator of cellular processes, including proliferation, differentiation, and migration. Its dysregulation is implicated in various diseases, making it a significant target for therapeutic intervention. One key regulatory node in the canonical Wnt pathway is Glycogen Synthase Kinase 3 (GSK-3). Inhibition of GSK-3 prevents the degradation of β-catenin, allowing its accumulation and subsequent translocation to the nucleus, where it activates the transcription of Wnt target genes.
This compound is a potent and selective inhibitor of GSK-3, which consequently activates the Wnt signaling pathway.[1] This guide provides a comparative overview of the downstream effects of this compound on Wnt target genes and contrasts its performance with other common Wnt pathway modulators, including another GSK-3 inhibitor, CHIR99021, as well as Lithium Chloride and Sclerostin antibodies.
Mechanism of Action: GSK-3 Inhibition and Wnt Pathway Activation
The canonical Wnt signaling pathway is initiated when a Wnt ligand binds to its Frizzled (FZD) receptor and LRP5/6 co-receptor. This interaction leads to the inhibition of a "destruction complex," which includes GSK-3, Axin, and Adenomatous Polyposis Coli (APC). In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation.
GSK-3 inhibitors like this compound and CHIR99021 bypass the need for a Wnt ligand by directly inhibiting the kinase activity of GSK-3. This prevents the phosphorylation of β-catenin, leading to its stabilization, accumulation in the cytoplasm, and subsequent translocation to the nucleus. In the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.
Comparative Performance on Wnt Target Gene Expression
The efficacy of Wnt pathway modulators can be quantified by measuring the change in the expression of downstream target genes. This section compares the performance of this compound with CHIR99021, Lithium Chloride, and Sclerostin antibodies.
GSK-3 Inhibitors: this compound and CHIR99021
Both this compound and CHIR99021 are potent GSK-3 inhibitors. While extensive quantitative data on the direct downstream effects of this compound on Wnt target gene expression is emerging, its potent activation of the pathway is evident from the significant increase in β-catenin levels. In contrast, CHIR99021 is a well-characterized tool compound with abundant data on its effects on Wnt target gene expression.
| Compound | Target | Cell Type / Model | Outcome Measure | Result |
| This compound | GSK-3 | Human Osteoblast Cells | β-catenin protein levels | 3-fold increase[1] |
| CHIR99021 | GSK-3β/α | ST2 cells | Axin2 mRNA expression | Significant increase[2][3] |
| ST2 cells | Lef1 mRNA expression | Significant increase[2][3] | ||
| Embryonal Rhabdomyosarcoma | Axin2, Cyclin D1, c-Myc mRNA | Increased expression[4] | ||
| Mouse Embryonic Stem Cells | TCF/LEF Reporter Assay | Strong induction of Wnt/β-catenin pathway[5] |
Other Wnt Pathway Modulators: Lithium Chloride and Sclerostin Antibodies
Lithium Chloride is a non-competitive inhibitor of GSK-3, while Sclerostin antibodies act upstream by preventing the Sclerostin-mediated inhibition of the Wnt co-receptors LRP5/6.
| Modulator | Mechanism of Action | Cell Type / Model | Outcome Measure | Result |
| Lithium Chloride (LiCl) | GSK-3 Inhibition | Bone Marrow Stromal Cells | Lef1 mRNA expression | 1.4 to 2.8-fold increase[6] |
| Bone Marrow Stromal Cells | Cyclin D1 mRNA expression | 1.2 to 2.2-fold increase[6] | ||
| Bone Marrow Stromal Cells | Runx2 mRNA expression | 3.1 to 12.7-fold increase[6] | ||
| Sclerostin Antibody | LRP5/6 Co-receptor Antagonism Inhibition | Aged Ovariectomized Mice | β-catenin expression | 2.7-fold increase[7] |
| Aged Ovariectomized Mice | Runx2 expression | 3.2-fold increase[7] | ||
| Aged Ovariectomized Mice | Osterix expression | 2.8-fold increase[7] | ||
| Aged Ovariectomized Mice | Osteocalcin expression | 4.1-fold increase[7] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide to allow for replication and further investigation.
Quantitative Real-Time PCR (qRT-PCR) for Wnt Target Gene Expression
This protocol is used to quantify the mRNA expression levels of Wnt target genes such as Axin2, Lef1, Runx2, and Cyclin D1.
1. RNA Isolation:
-
Harvest cells and isolate total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop).
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) following the manufacturer's protocol.
3. qRT-PCR Reaction:
-
Prepare the reaction mixture containing cDNA template, forward and reverse primers for the target gene and a reference gene (e.g., GAPDH, β-actin), and a SYBR Green master mix.
-
Perform the qRT-PCR using a real-time PCR system with the following typical cycling conditions:
-
Initial denaturation: 95°C for 5 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Perform a melt curve analysis to ensure primer specificity.
4. Data Analysis:
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to the reference gene.
Western Blot for β-catenin Quantification
This protocol is used to detect and quantify the levels of β-catenin protein.
1. Protein Extraction:
-
Lyse treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extracts.
-
Determine protein concentration using a BCA protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against β-catenin (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Quantification:
-
Wash the membrane again with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software and normalize the β-catenin signal to the loading control.
TCF/LEF Luciferase Reporter Assay
This assay measures the transcriptional activity of the Wnt/β-catenin pathway.
1. Cell Transfection:
-
Co-transfect cells with a TCF/LEF firefly luciferase reporter plasmid (e.g., TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
2. Cell Treatment:
-
After 24 hours, treat the transfected cells with the Wnt pathway modulator of interest (e.g., this compound, CHIR99021).
3. Luciferase Assay:
-
After the desired treatment period (e.g., 24-48 hours), lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Express the results as fold change relative to the untreated control.
References
- 1. researchgate.net [researchgate.net]
- 2. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 4. Glycogen synthase kinase 3 inhibitors induce the canonical WNT/β-catenin pathway to suppress growth and self-renewal in embryonal rhabdomyosarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
A Comparative Analysis of GSK-3 Inhibitors: AZD2858 and AR-A014418
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent Glycogen Synthase Kinase-3 (GSK-3) inhibitors, AZD2858 and AR-A014418. Both compounds are potent ATP-competitive inhibitors of GSK-3, a key enzyme implicated in a multitude of cellular processes and disease pathologies, including neurodegenerative disorders, metabolic diseases, and cancer. This analysis summarizes their biochemical potency, cellular effects, and therapeutic potential based on available preclinical data, presenting a clear comparison to aid in the selection of the appropriate tool for research and development.
At a Glance: Key Quantitative Data
| Parameter | This compound | AR-A014418 |
| Target | Glycogen Synthase Kinase-3 (GSK-3) | Glycogen Synthase Kinase-3 (GSK-3) |
| Mechanism of Action | ATP-competitive inhibitor | ATP-competitive inhibitor |
| GSK-3β IC50 | 5 nM | 104 nM[1] |
| GSK-3α IC50 | 0.9 nM | Data not available |
| Ki (GSK-3β) | 4.9 nM | 38 nM[1] |
| Cellular IC50 (Tau Phosphorylation) | 76 nM (in vitro) | 2.7 µM (in 3T3 fibroblasts expressing human tau)[2] |
| Primary Therapeutic Area of Investigation | Bone disorders (Fracture healing, Osteoporosis) | Neurological and Psychiatric disorders (Neuropathic pain, Depression, Alzheimer's disease), Cancer |
Mechanism of Action and Signaling Pathways
Both this compound and AR-A014418 exert their effects by inhibiting the kinase activity of GSK-3. GSK-3 is a constitutively active serine/threonine kinase that plays a pivotal role in several signaling pathways. Its inhibition can lead to the activation or suppression of various downstream cellular processes.
A primary pathway modulated by GSK-3 inhibition is the canonical Wnt/β-catenin signaling pathway . In the absence of a Wnt signal, GSK-3 phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. Inhibition of GSK-3 by compounds like this compound prevents β-catenin phosphorylation, leading to its accumulation in the cytoplasm and subsequent translocation to the nucleus. In the nucleus, β-catenin acts as a transcriptional co-activator, promoting the expression of genes involved in cell proliferation, differentiation, and survival.[3][4]
Another critical role of GSK-3 is the phosphorylation of the microtubule-associated protein Tau . Hyperphosphorylation of Tau is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, as it leads to the formation of neurofibrillary tangles and neuronal dysfunction.[5][6] Both this compound and AR-A014418 have been shown to reduce Tau phosphorylation at specific sites.[2][7][8]
The following diagram illustrates the central role of GSK-3 in these key signaling pathways.
Caption: GSK-3 signaling in Wnt/β-catenin and Tau phosphorylation pathways.
Comparative Performance and Applications
While both compounds target GSK-3, their reported biological effects and primary areas of research differ, likely due to variations in their pharmacokinetic properties, off-target effects, and the specific experimental models in which they have been tested.
This compound has been extensively investigated for its role in bone biology. By activating the Wnt/β-catenin pathway in mesenchymal stem cells, this compound promotes their differentiation into osteoblasts, leading to increased bone formation and mineralization.[3] This has positioned this compound as a potential therapeutic agent for fracture healing and osteoporosis.
AR-A014418 , on the other hand, has been more widely studied in the context of the central nervous system. It has demonstrated neuroprotective effects in models of spinal cord injury and has been shown to reduce neuropathic pain.[9][10] Furthermore, its ability to produce antidepressant-like effects in animal models suggests its potential for treating psychiatric disorders.[10] In the realm of oncology, AR-A014418 has been shown to suppress the growth of pancreatic cancer cells.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the study of this compound and AR-A014418.
In Vitro Kinase Assay
This assay is fundamental for determining the inhibitory potency of compounds against GSK-3.
Caption: General workflow for an in vitro kinase assay.
Protocol Summary:
-
Reagent Preparation: Recombinant GSK-3 enzyme, a specific peptide substrate, ATP (often radiolabeled with ³²P or ³³P for traditional assays, or unlabeled for luminescence/fluorescence-based assays), and the test inhibitor (this compound or AR-A014418) at various concentrations are prepared in a suitable kinase buffer.
-
Reaction Initiation and Incubation: The kinase reaction is initiated by the addition of ATP. The reaction mixture is then incubated at a specific temperature (e.g., 30°C) for a predetermined time.
-
Reaction Termination: The reaction is stopped, typically by adding a solution containing EDTA to chelate Mg²⁺, which is essential for kinase activity.
-
Detection of Phosphorylation: The amount of phosphorylated substrate is quantified. In radiometric assays, this involves separating the phosphorylated substrate from the unreacted radiolabeled ATP, followed by scintillation counting.[12] In non-radiometric assays, such as ADP-Glo™, the amount of ADP produced is measured via a coupled enzymatic reaction that generates a luminescent signal.[13]
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated, and the data are fitted to a dose-response curve to determine the IC50 value. The inhibitor constant (Ki) can be determined through further kinetic studies.[14]
Cell-Based Wnt/β-catenin Signaling Assay (TOPFlash Reporter Assay)
This assay measures the activation of the canonical Wnt pathway in response to GSK-3 inhibition.
Caption: Workflow for a TOPFlash reporter assay.
Protocol Summary:
-
Cell Seeding and Transfection: Cells (e.g., HEK293T) are seeded in multi-well plates. After reaching a suitable confluency, they are co-transfected with a TOPFlash reporter plasmid (which contains TCF/LEF transcription factor binding sites upstream of a firefly luciferase gene) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: The transfected cells are treated with different concentrations of the GSK-3 inhibitor.
-
Incubation: Cells are incubated for a period sufficient to allow for changes in gene expression (typically 24-48 hours).
-
Cell Lysis and Luciferase Measurement: The cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency and cell number. The fold-change in Wnt signaling is then calculated relative to a vehicle-treated control.[15]
Conclusion
This compound and AR-A014418 are both valuable research tools for investigating the roles of GSK-3 in health and disease. This compound exhibits high potency, particularly against GSK-3α, and has shown significant promise in the field of bone regeneration. AR-A014418, while less potent in biochemical assays, has a broader range of reported activities in preclinical models of neurological disorders and cancer. The choice between these two inhibitors will depend on the specific research question, the biological system under investigation, and the desired therapeutic application. The provided data and experimental outlines serve as a guide for researchers to make informed decisions in their study design.
References
- 1. glpbio.com [glpbio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 5. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of glycogen synthase kinase-3 by lithium correlates with reduced tauopathy and degeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. openaccess.maltepe.edu.tr [openaccess.maltepe.edu.tr]
- 10. Frontiers | Glycogen Synthase Kinase-3 Inhibitors: Preclinical and Clinical Focus on CNS-A Decade Onward [frontiersin.org]
- 11. Glycogen synthase kinase-3 inhibitor AR-A014418 suppresses pancreatic cancer cell growth via inhibition of GSK-3-mediated Notch1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. youtube.com [youtube.com]
- 14. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Selectivity Profiling of AZD2858: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the kinase selectivity profile of AZD2858, a potent inhibitor of Glycogen Synthase Kinase 3 (GSK-3). Due to the limited availability of a comprehensive public dataset for this compound, this guide utilizes data from the well-characterized and highly selective GSK-3 inhibitor, CHIR-99021, as a representative example to illustrate the expected selectivity profile. Experimental protocols for common kinase profiling assays are also detailed to support research planning.
High Selectivity of this compound against GSK-3
This compound is a potent and selective inhibitor of GSK-3, with reported IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1] It has demonstrated a high degree of selectivity, ranging from 70- to over 6000-fold, against a panel of other kinases.[1] This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes off-target effects and potential toxicity.
Comparative Kinase Selectivity Profile
To provide a quantitative perspective on the selectivity of a potent GSK-3 inhibitor, the following table summarizes the kinase selectivity profile of CHIR-99021, another highly selective GSK-3 inhibitor.[2][3] The data, generated using the KINOMEscan™ platform, shows the percentage of inhibition at a 10 µM concentration.[4] It is anticipated that the selectivity profile of this compound would be comparable, exhibiting potent inhibition of GSK-3α and GSK-3β with minimal activity against a broad range of other kinases.
| Kinase Target | CHIR-99021 (% Inhibition at 10 µM) | Expected Profile for this compound |
| GSK-3α | 99.9 | High Inhibition |
| GSK-3β | 99.9 | High Inhibition |
| CDK2/CycA2 | 79.3 | Low to Moderate Inhibition |
| CDK2/CycE1 | 67.2 | Low to Moderate Inhibition |
| CDK5 | 51.2 | Low to Moderate Inhibition |
| CDK9 | 88.1 | Low to Moderate Inhibition |
| CK1g1 | 85.8 | Low to Moderate Inhibition |
| CK1g3 | 70.5 | Low to Moderate Inhibition |
| DYKR1B | 70.5 | Low to Moderate Inhibition |
| LIMK1 | 78.9 | Low to Moderate Inhibition |
| BRAF | 53.8 | Low Inhibition |
| Erk5 | 61.3 | Low Inhibition |
| HIPK4 | 55.5 | Low Inhibition |
| MAP2K6 | 65.3 | Low Inhibition |
| MELK | 53.5 | Low Inhibition |
| MLK3 | 52.7 | Low Inhibition |
| PKR | 57.1 | Low Inhibition |
| PLK1 | 59.2 | Low Inhibition |
| RSK3 | 53.6 | Low Inhibition |
Experimental Protocols for Kinase Selectivity Profiling
Accurate determination of a compound's kinase selectivity is crucial. Several commercially available platforms are widely used for this purpose. Below are detailed methodologies for two common assays.
KINOMEscan™ Assay Platform
The KINOMEscan™ platform is a competition binding assay used to quantify the interactions between a test compound and a large panel of kinases.
Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase that binds to the immobilized ligand is quantified using quantitative PCR (qPCR) of a DNA tag conjugated to the kinase. A lower amount of bound kinase in the presence of the test compound indicates stronger binding and higher inhibitory activity.[5]
Methodology:
-
Assay Components: The three main components are a DNA-tagged kinase, an immobilized ligand, and the test compound.[5]
-
Competition Assay: The test compound is incubated with the kinase and the immobilized ligand.
-
Quantification: The amount of kinase bound to the solid support is determined by qPCR of the DNA tag.
-
Data Analysis: Results are typically reported as "percent of control," where the control is a DMSO vehicle. A lower percentage indicates stronger inhibition. Dissociation constants (Kd) can also be determined by running the assay with a range of compound concentrations.[5]
ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Principle: This assay is performed in two steps. First, the kinase reaction is stopped, and any remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. The intensity of the light is proportional to the amount of ADP generated and thus to the kinase activity.[6][7]
Methodology:
-
Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound in a multiwell plate.
-
ATP Depletion: An "ADP-Glo™ Reagent" is added to terminate the kinase reaction and consume the remaining ATP.[7]
-
ADP to ATP Conversion and Signal Generation: A "Kinase Detection Reagent" is added, which contains an enzyme that converts ADP to ATP and the necessary components for the luciferase reaction.
-
Luminescence Detection: The luminescence is measured using a plate reader.
-
Data Analysis: A decrease in luminescence in the presence of the test compound indicates inhibition of kinase activity. IC50 values are determined by testing a range of compound concentrations.
Signaling Pathway and Experimental Workflow Visualizations
To further illustrate the context of this compound's activity and the process of its evaluation, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway with and without Wnt ligand, and the inhibitory action of this compound on GSK-3β.
Caption: General experimental workflow for kinase selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Table 16, Comparison of CHIR 99021 Kinase profile and ML320 (% Inhibition at 10 μM) - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.sg]
- 7. worldwide.promega.com [worldwide.promega.com]
Head-to-head study of AZD2858 and Tideglusib
An Objective Comparison of AZD2858 and Tideglusib for Researchers
For drug development professionals and researchers investigating therapeutic interventions targeting Glycogen Synthase Kinase-3 (GSK-3), a comprehensive understanding of the available inhibitors is paramount. This guide provides a head-to-head comparison of two notable GSK-3 inhibitors, this compound and Tideglusib, based on publicly available preclinical and clinical data. While no direct comparative studies have been published, this document synthesizes the individual characteristics of each compound to facilitate an informed evaluation.
Core Properties and Mechanism of Action
Both this compound and Tideglusib are potent inhibitors of GSK-3, a serine/threonine kinase implicated in a multitude of cellular processes, including cell proliferation, apoptosis, and inflammation.[1] Dysregulation of GSK-3 signaling is associated with various pathologies, such as neurodegenerative diseases, metabolic disorders, and certain cancers.[2][3]
This compound is a potent, orally active, and selective GSK-3 inhibitor.[4][5] It has been primarily investigated for its role in bone formation and fracture healing.[6][7]
Tideglusib is a non-ATP competitive and irreversible inhibitor of GSK-3.[8][9][10] It has been the subject of numerous clinical trials for neurodegenerative disorders, including Alzheimer's disease, progressive supranuclear palsy, and myotonic dystrophy.[11][12][13]
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and Tideglusib, allowing for a direct comparison of their biochemical potency and cellular effects.
Table 1: Biochemical Potency
| Compound | Target | IC₅₀ | Assay Conditions |
| This compound | GSK-3α | 0.9 nM[4][5] | Cell-free assay |
| GSK-3β | 5 nM[4][5] | Cell-free assay | |
| Tideglusib | GSK-3β | 60 nM[14] | Cell-free assay |
Table 2: Cellular Activity and Effects
| Compound | Cellular Effect | Cell Type/Model | Concentration/Dose |
| This compound | Inhibition of GSK-3β dependent phosphorylation | Not specified | IC₅₀ = 68 nM[4] |
| 3-fold increase in β-catenin levels | Human osteoblast-like cells | 1 µM[15] | |
| Increased osteogenic mineralization | Human adipose-derived stem cells | Not specified[4] | |
| Increased bone mass | Rats | 20 mg/kg daily (oral)[7] | |
| Tideglusib | Reduction of TDP-43 phosphorylation | Neuroblastoma cells, TDP-43 transgenic mice | Not specified[11] |
| Decreased phospho-TDP-43 levels | Lymphoblasts from sporadic ALS patients | 5 µM[11] | |
| Neuroprotection from glutamate-induced excitotoxicity | Rat primary cortical neurons | 2.5 µM[14] | |
| Reduced brain atrophy progression (dose-dependent) | Phase II trial for Progressive Supranuclear Palsy | Not specified[11] |
Signaling Pathway and Experimental Workflow
Glycogen Synthase Kinase-3 (GSK-3) Signaling Pathway
GSK-3 is a constitutively active kinase that is regulated through inhibition by upstream signals, such as the Wnt and insulin pathways.[2] In the canonical Wnt signaling pathway, the absence of Wnt ligand leads to the formation of a destruction complex that includes GSK-3, which phosphorylates β-catenin, targeting it for degradation.[2] Inhibition of GSK-3, by compounds like this compound and Tideglusib, prevents β-catenin phosphorylation, leading to its accumulation and translocation to the nucleus to activate target gene transcription.[1][15]
General Experimental Workflow for Evaluating GSK-3 Inhibitors
The evaluation of GSK-3 inhibitors typically follows a multi-step process, from initial biochemical assays to in vivo studies, to determine their potency, selectivity, and therapeutic potential.
Experimental Protocols
In Vitro GSK-3β Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a common method for determining the in vitro potency of GSK-3 inhibitors.[16][17]
-
Reagent Preparation : Prepare a reaction buffer containing Tris-HCl, MgCl₂, and DTT. Dilute the GSK-3β enzyme and the substrate (e.g., a synthetic peptide) in the reaction buffer. Serially dilute the test compound (this compound or Tideglusib) to the desired concentrations.
-
Kinase Reaction : In a 96-well plate, combine the GSK-3β enzyme, the substrate, and the test compound. Initiate the reaction by adding ATP. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation : Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
ADP Detection : Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Luminescence Measurement : Add Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase/luciferin reaction that produces light. Measure the luminescent signal using a plate reader.
-
Data Analysis : The amount of ADP generated is proportional to the kinase activity. Calculate the percent inhibition for each concentration of the test compound relative to the positive control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Western Blot for β-catenin Accumulation in Cultured Cells
This protocol describes how to assess the cellular activity of GSK-3 inhibitors by measuring the accumulation of their downstream target, β-catenin.
-
Cell Culture and Treatment : Plate a suitable cell line (e.g., human osteoblast-like cells) and allow them to adhere. Treat the cells with various concentrations of the GSK-3 inhibitor (this compound or Tideglusib) for a specified duration.
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer : Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting : Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody against β-catenin overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis : Quantify the band intensities using densitometry software. Normalize the β-catenin signal to a loading control (e.g., GAPDH or β-actin) to determine the relative increase in β-catenin levels.
Conclusion
Both this compound and Tideglusib are potent GSK-3 inhibitors with distinct profiles based on the available data. This compound demonstrates high potency in biochemical assays and has shown significant effects on bone anabolism in preclinical models. Tideglusib, a non-ATP competitive and irreversible inhibitor, has been extensively studied in the context of neurodegenerative diseases and has progressed to clinical trials. The choice between these compounds for research purposes will depend on the specific biological question, the desired mechanism of inhibition (reversible vs. irreversible, ATP-competitive vs. non-ATP competitive), and the therapeutic area of interest. This guide provides a foundational comparison to aid researchers in their selection and experimental design.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. AZD 2858 | Glycogen Synthase Kinase Inhibitors: R&D Systems [rndsystems.com]
- 6. Rats treated with this compound, a GSK3 inhibitor, heal fractures rapidly without endochondral bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tideglusib - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. drugpatentwatch.com [drugpatentwatch.com]
- 13. Tideglusib - AMO Pharma - AdisInsight [adisinsight.springer.com]
- 14. selleckchem.com [selleckchem.com]
- 15. selleckchem.com [selleckchem.com]
- 16. GSK3 kinase assay [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
Confirming GSK-3 Inhibition by AZD2858: A Comparative Guide Using Phospho-Specific Antibodies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, against other known GSK-3 inhibitors. The focus is on confirming its mechanism of action through the use of phospho-specific antibodies that detect changes in the phosphorylation state of key downstream targets. This guide includes experimental data, detailed protocols, and visual representations of the signaling pathways and workflows involved.
Introduction to GSK-3 Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and neuronal function. Its dysregulation has been implicated in various diseases, such as Alzheimer's disease, type 2 diabetes, and cancer. GSK-3 has two isoforms, GSK-3α and GSK-3β, which are encoded by distinct genes but share a high degree of homology in their kinase domains. The activity of GSK-3 is primarily regulated by inhibitory phosphorylation at Ser21 for GSK-3α and Ser9 for GSK-3β.
Small molecule inhibitors of GSK-3 are valuable tools for both basic research and therapeutic development. This compound is one such inhibitor that has demonstrated significant effects in preclinical studies. Confirming the on-target effect of GSK-3 inhibitors like this compound is crucial, and a common and effective method is to measure the phosphorylation status of its downstream substrates using phospho-specific antibodies. Two of the most well-characterized substrates of GSK-3 are β-catenin and the microtubule-associated protein Tau.
Comparative Analysis of GSK-3 Inhibitors
This section provides a comparative overview of this compound and other commonly used GSK-3 inhibitors. The data presented is compiled from various studies and highlights the potency of these compounds in inhibiting GSK-3 activity.
| Inhibitor | Target(s) | IC50 | Key Cellular Effects |
| This compound | GSK-3 | 68 nM (GSK-3β dependent phosphorylation) | Increases β-catenin levels in human osteoblast-like cells; inhibits tau phosphorylation at the S396 site.[1] |
| AZD1080 | GSK-3α / GSK-3β | 6.9 nM (GSK-3α), 31 nM (GSK-3β) | Inhibits tau phosphorylation in cells expressing human tau (IC50 = 324 nM).[2][3] |
| CHIR99021 | GSK-3α / GSK-3β | 6.7 nM (GSK-3β), 10 nM (GSK-3α) | Potent activator of the Wnt/β-catenin signaling pathway. |
| Tideglusib | GSK-3 | Non-ATP competitive, irreversible inhibitor | Reduces tau hyperphosphorylation and amyloid plaque load in animal models.[4][5] |
Confirming this compound-Mediated GSK-3 Inhibition with Phospho-Specific Antibodies
The inhibition of GSK-3 by this compound leads to the accumulation of dephosphorylated (active) β-catenin and a decrease in the phosphorylation of Tau at specific sites. These changes can be reliably detected using Western blotting with phospho-specific antibodies.
Key Downstream Targets and Phospho-Specific Antibodies:
-
β-Catenin: In the absence of Wnt signaling, GSK-3 phosphorylates β-catenin at Ser33, Ser37, and Thr41, targeting it for proteasomal degradation. Inhibition of GSK-3 prevents this phosphorylation, leading to the stabilization and accumulation of β-catenin. A key priming phosphorylation event for GSK-3 activity on β-catenin occurs at Ser45, which is mediated by Casein Kinase 1 (CK1).[5][6]
-
Recommended Antibodies:
-
Anti-phospho-β-Catenin (Ser33/Ser37/Thr41)
-
Anti-phospho-β-Catenin (Ser45)
-
Anti-total β-Catenin (for normalization)
-
-
-
Tau: GSK-3 phosphorylates Tau at multiple serine and threonine residues. Hyperphosphorylation of Tau is a hallmark of Alzheimer's disease.[3][7]
-
Recommended Antibodies for Detecting GSK-3 Mediated Phosphorylation:
-
Anti-phospho-Tau (Ser202)
-
Anti-phospho-Tau (Ser396)[1]
-
Anti-phospho-Tau (Ser404)
-
Anti-total Tau (for normalization)
-
-
Experimental Protocols
Western Blot Analysis of β-Catenin and Tau Phosphorylation in Response to this compound Treatment
This protocol outlines the general steps for treating cells with this compound and subsequently analyzing the phosphorylation status of β-catenin and Tau by Western blot.
1. Cell Culture and Treatment:
- Culture human osteoblast-like cells, or another suitable cell line, in appropriate media and conditions.
- Once cells reach 70-80% confluency, treat them with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 12, or 24 hours).
2. Cell Lysis:
- Wash the cells with ice-cold Phosphate-Buffered Saline (PBS).
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Scrape the cells and transfer the lysate to a microcentrifuge tube.
- Incubate on ice for 30 minutes, with vortexing every 10 minutes.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant containing the protein extract.
3. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. SDS-PAGE and Protein Transfer:
- Normalize the protein concentrations of all samples with lysis buffer.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.
- Run the gel to separate the proteins by size.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with the primary phospho-specific antibody (e.g., anti-phospho-β-Catenin Ser33/37/Thr41 or anti-phospho-Tau Ser396) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 10 minutes each.
6. Detection and Analysis:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
- Visualize the protein bands using a chemiluminescence imaging system.
- To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., total β-catenin or total Tau) or a housekeeping protein (e.g., GAPDH or β-actin).
- Quantify the band intensities using densitometry software.
Visualizing the Molecular Interactions and Workflow
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Caption: GSK-3 Signaling Pathway and the Effect of this compound.
Caption: Western Blot Workflow for Phospho-Protein Detection.
References
- 1. researchgate.net [researchgate.net]
- 2. Phospho-Tau (Ser214) Polyclonal Antibody (44-742G) [thermofisher.com]
- 3. Tau Phosphorylation by GSK3 in Different Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tau phosphorylation by GSK-3β promotes tangle-like filament morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterisation of the phosphorylation of beta-catenin at the GSK-3 priming site Ser45 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of GSK3 Phosphorylation of β-Catenin via Phosphorylated PPPSPXS Motifs of Wnt Coreceptor LRP6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GSK-3 and Tau: A Key Duet in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of AZD2858 Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the effects of AZD2858, a potent Glycogen Synthase Kinase-3 (GSK-3) inhibitor, across various cell types. This document summarizes key experimental data, details methodologies for crucial experiments, and visualizes the underlying signaling pathways to support further research and development.
This compound is a selective inhibitor of GSK-3, with IC50 values of 0.9 nM for GSK-3α and 5 nM for GSK-3β.[1] Its primary mechanism of action involves the inhibition of GSK-3, a key negative regulator of the canonical Wnt/β-catenin signaling pathway. This inhibition leads to the stabilization and nuclear translocation of β-catenin, which in turn activates the transcription of Wnt target genes.[2] This pathway is crucial in cellular processes such as proliferation, differentiation, and apoptosis.
Comparative Efficacy of this compound in Different Cell Lines
The following tables summarize the quantitative effects of this compound in various cell lines, highlighting its differential impact on cytotoxicity and signaling pathway modulation.
Table 1: Cytotoxic Effects of this compound on Glioma and Normal Brain Cells
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U251 | Human Glioblastoma | ~1.01 | [3] |
| U87 | Human Glioblastoma | ~6.52 | [3] |
| GBM1 | Patient-Derived Glioblastoma | ~1.5 | [3] |
| GBM4 | Patient-Derived Glioblastoma | ~2.0 | [3] |
| Normal Human Astrocytes (NHA) | Normal Brain Cells | ~2.9 | [3] |
| Neural Progenitor Cells (NP1) | Normal Brain Cells | ~2.5 | [3] |
Table 2: Effects of this compound on Osteogenic Lineage Cells
| Cell Type | Effect | Quantitative Data | Reference |
| Human Osteoblast-like Cells | Increased β-catenin levels | 3-fold increase | [2] |
| Human Adipose-Derived Stem Cells (hADSC) | Stimulation of osteogenic differentiation and mineralization | - | [4][2] |
| Human and Rat Mesenchymal Stem Cells | β-catenin stabilization | - | [4][2] |
Comparison with Alternative GSK-3 Inhibitors
A study comparing this compound with two other GSK-3 inhibitors, AR79 and AZ13282107, demonstrated their collective ability to stimulate bone formation. After seven days of treatment in rats, all three compounds were shown to increase the bone formation biomarker P1NP and reduce the resorption biomarker TRAcP-5b, indicating a net anabolic effect on bone.[2][5] This suggests a class effect of GSK-3 inhibitors on bone metabolism.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Wnt/β-catenin signaling pathway with and without this compound.
Caption: Experimental workflow for a typical MTT cell viability assay.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound on cell lines.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 2,500-5,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[3]
Western Blot for β-catenin
This protocol is used to determine the levels of β-catenin in cells treated with this compound.
Materials:
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against β-catenin
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1 µM) or vehicle control for the desired time (e.g., 12 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel for electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against β-catenin overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the signal using an imaging system. Quantify the band intensities and normalize the β-catenin signal to the loading control.[2]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. GSK-3 Inhibition Is Cytotoxic in Glioma Stem Cells through Centrosome Destabilization and Enhances the Effect of Radiotherapy in Orthotopic Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. AZD-2858 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
